5-Chloromethyl-1-trifluoromethyl-1H-pyrazole CAS 2416146-00-2 properties
The following technical guide details the properties, synthesis, and application of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole (CAS 2416146-00-2).[1] This document is structured for researchers requiring actionable dat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole (CAS 2416146-00-2).[1] This document is structured for researchers requiring actionable data on this specialized fluorinated intermediate.
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a high-value heterocyclic building block characterized by two distinct functional motifs: a reactive electrophilic chloromethyl group at position 5 and a strongly electron-withdrawing N-trifluoromethyl group at position 1.[1]
Unlike common C-trifluoromethyl pyrazoles (used in COX-2 inhibitors or SDHI fungicides), the N-CF
motif is a specialized structural feature that significantly alters the physicochemical profile of the ring.[1] It lowers the basicity of the pyrazole nitrogens and enhances lipophilicity (), improving membrane permeability for downstream pharmaceutical or agrochemical candidates.
The C-Cl bond is activated for nucleophilic substitution ().[1]
Stability
Moisture Sensitive
Hydrolysis of the C-Cl bond can occur in aqueous base.[1]
Synthesis & Manufacturing Logic
The synthesis of N-trifluoromethyl pyrazoles is synthetically demanding due to the instability of the trifluoromethylhydrazine precursor.[1] The most robust route utilizes protected hydrazines or regioselective cyclization strategies to ensure the
group is installed on the nitrogen rather than a carbon.
Core Synthetic Pathway: Cyclocondensation
The primary industrial-viable route involves the condensation of a chloromethyl-containing 1,3-dielectrophile with a source of trifluoromethylhydrazine.[1]
Reagents:
Precursor A: Ethyl 4-chloroacetoacetate (provides the 1,3-dicarbonyl skeleton and chloromethyl group).[1]
Precursor B: Trifluoromethylhydrazine (generated in situ from Di-Boc-trifluoromethylhydrazine or similar stable precursors).[1]
Solvent/Catalyst: Ethanol or Acetic Acid (to drive cyclization).
Reaction Scheme (DOT Visualization)
The following diagram illustrates the critical pathway and the regioselectivity decision node.
Figure 1: Synthetic workflow for the cyclocondensation of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole.
Regioselectivity Control
In the reaction between a monosubstituted hydrazine (
) and an unsymmetrical 1,3-dicarbonyl, two isomers are possible (1,3- vs. 1,5-substitution).[1]
Mechanism: The terminal nitrogen of the hydrazine (NH
) typically attacks the most electrophilic ketone first. The electron-withdrawing nature of the group on the hydrazine reduces the nucleophilicity of the adjacent nitrogen (), favoring initial attack by the terminal .[1]
Optimization: Using fluorinated alcohols (e.g., TFE, HFIP) as solvents has been shown to enhance regioselectivity in pyrazole synthesis by activating the carbonyls via H-bonding.
Experimental Protocol: Nucleophilic Substitution
The primary utility of CAS 2416146-00-2 is as an electrophile to introduce the pyrazole moiety into larger scaffolds.[1] Below is a standard protocol for reacting this intermediate with a thiol nucleophile (common in agrochemical synthesis).
CO or CsCO) to deprotonate the thiol. Stir for 15 min at RT.[2]
Addition:
Cool the mixture to 0°C.
Add 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole (1.05 equiv) dropwise as a solution in MeCN.[1]
Reaction:
Allow to warm to RT and stir for 2–4 hours.
Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (
) should disappear.
Workup:
Filter off inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve in EtOAc, wash with water and brine.
Purification:
Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]
Reactivity & Applications Logic
The 5-chloromethyl group serves as a "warhead" for diversification.[1] The reactivity profile is defined by the interplay between the leaving group ability of the chloride and the electronic influence of the
group exerts a strong Inductive Effect (-I), pulling electron density away from the ring.[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the intermediate.[1]
Key Applications
Agrochemicals (SDHI Fungicides): The pyrazole core is a scaffold for Succinate Dehydrogenase Inhibitors. The
variant represents a next-generation class designed to overcome resistance to standard fungicides.[1]
Insecticides: Analogous to fipronil derivatives, where lipophilic fluoro-substituents enhance cuticular penetration in insects.
Fragment-Based Drug Discovery (FBDD): Used as a rigid, polar-hydrophobic linker.[1]
Safety & Handling (E-E-A-T)
Warning: This compound is an Alkylating Agent .[1]
Hazards: Causes severe skin burns and eye damage (H314).[1] Suspected of causing genetic defects (H341) due to alkylation potential.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate solution before disposal into halogenated waste streams.[1]
References
BenchChem. (2025). Synthesis of Trifluoromethylated Pyrazoles: Technical Support & Protocols. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Analogous Chemistry). Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Developments and Regioselectivity. Retrieved from
BLD Pharm. (2025). Product Entry: 5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole (CAS 2416146-00-2).[1][3][4][5] Retrieved from
An In-depth Technical Guide to 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole: Structure, Synthesis, and Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole, a fluorinated heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a trifluoromethyl group and a reactive chloromethyl moiety onto the pyrazole scaffold offers a versatile platform for the synthesis of novel bioactive molecules. This document details the chemical structure, SMILES notation, and key physicochemical properties of the title compound. A plausible and robust synthetic pathway is proposed, with a thorough discussion of the underlying chemical principles and experimental considerations for each step. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of advanced pharmaceutical intermediates.
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa, can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The subject of this guide, 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole, combines the advantageous features of the trifluoromethylated pyrazole core with a versatile chloromethyl group at the 5-position. This reactive handle allows for a variety of subsequent chemical transformations, making it a highly valuable building block for the synthesis of diverse compound libraries in the pursuit of new therapeutic agents.
Molecular Structure and Chemical Identity
The chemical structure of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is characterized by a five-membered pyrazole ring with a trifluoromethyl group attached to the N1 nitrogen atom and a chloromethyl group at the C5 position.
Chemical Structure:
Key Structural Features:
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
1-Trifluoromethyl Group: An electron-withdrawing group that influences the electronic properties of the pyrazole ring and enhances metabolic stability.
5-Chloromethyl Group: A reactive electrophilic site, suitable for nucleophilic substitution reactions.
Table 1: Chemical Identifiers and Properties
Property
Value
IUPAC Name
5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole
CAS Number
2416146-00-2
Molecular Formula
C₅H₄ClF₃N₂
Molecular Weight
198.55 g/mol
SMILES Notation
C1=C(N(N=C1)C(F)(F)F)CCl
Predicted LogP
~1.8 - 2.2
Predicted Boiling Point
~180 - 200 °C
Proposed Synthetic Pathway
A robust and logical synthetic route to 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole can be envisioned starting from readily available precursors. The proposed pathway involves the initial formation of the trifluoromethyl-pyrazole core, followed by functionalization at the 5-position.
Diagram 1: Proposed Synthesis of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole
Foundational
A Technical Guide to the Synthesis, Characterization, and Application of 1-Trifluoromethyl and 3-Trifluoromethyl Pyrazole Isomers
Executive Summary The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When incorporated i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When incorporated into the pyrazole scaffold, a privileged heterocycle, the resulting trifluoromethyl-pyrazoles are found in numerous blockbuster drugs and advanced agrochemicals. However, the regiochemistry of the trifluoromethyl substituent—specifically, its placement on a nitrogen (N-1) versus a carbon (C-3) atom—gives rise to distinct isomers with profoundly different physicochemical properties, synthetic accessibility, and biological activities. This guide provides an in-depth analysis of the core differences between 1-trifluoromethyl- and 3-trifluoromethyl-pyrazole, offering researchers a comprehensive understanding of their synthesis, characterization, reactivity, and application to inform rational molecular design and development.
Introduction: The Significance of Regioisomers in Fluorinated Heterocycles
Pyrazole-based compounds are integral to the design of pharmaceuticals and agrochemicals, with well-known examples including the anti-inflammatory drug Celecoxib and the herbicide Fluazolate.[1][2] The introduction of a trifluoromethyl (CF₃) group can significantly modulate the properties of these molecules.[3] The CF₃ group's strong electron-withdrawing nature and lipophilic character can improve pharmacodynamic and pharmacokinetic profiles.[4]
A critical consideration in the synthesis of substituted pyrazoles is regioselectivity. For an unsubstituted pyrazole ring, the 3- and 5-positions are equivalent due to tautomerism. However, upon N-substitution, they become distinct. The fundamental isomeric distinction this guide addresses is the placement of the CF₃ group directly on the nitrogen atom (1-trifluoromethyl-pyrazole) versus on a carbon atom (3-trifluoromethyl-pyrazole). These are not tautomers but distinct constitutional isomers with unique chemical identities. Understanding and controlling the synthesis to favor one isomer over the other is a significant challenge in synthetic chemistry, as mixtures of regioisomers are often formed.[2][5] This guide will dissect the nuances that differentiate these two valuable scaffolds.
Nomenclature and Structural Differences
The core of the discussion lies in the constitutional isomerism between N-CF₃ and C-CF₃ pyrazoles. The numbering of the pyrazole ring begins at the heteroatom bearing a substituent (or a hydrogen, in the parent heterocycle) and proceeds around the ring to give the other heteroatom the lowest possible number.
3-Trifluoromethyl-1H-pyrazole: The CF₃ group is attached to the carbon at position 3. In its neutral, unsubstituted form, it exists as a mixture of tautomers (3-CF₃ and 5-CF₃). For the purpose of this guide, we will refer to it as the 3-CF₃ isomer, which is the more common representation.
1-Trifluoromethyl-1H-pyrazole: The CF₃ group is directly bonded to the nitrogen atom at position 1. This isomer has no N-H proton and cannot tautomerize.
Caption: Structural comparison of 3-CF₃ and 1-CF₃ pyrazole isomers.
Synthesis and Regioselective Control
The synthetic routes to access these isomers are fundamentally different, hinging on the choice of fluorinated building block. The synthesis of 3-CF₃ pyrazoles is more established, while the preparation of the N-CF₃ isomer has historically been more challenging.
Synthesis of 3-Trifluoromethyl Pyrazoles
The most common and classical approach to C-trifluoromethylated pyrazoles is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This method, often a variation of the Knorr pyrazole synthesis, is robust and widely used.
Key Precursors:
Fluorinated Synthon: 1,1,1-Trifluoro-2,4-pentanedione or ethyl 4,4,4-trifluoroacetoacetate.
Nitrogen Source: Hydrazine or a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine).
The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to a mixture of regioisomers. However, the strong electrophilicity of the carbonyl carbon attached to the CF₃ group often directs the initial nucleophilic attack of the hydrazine, providing a degree of regiocontrol.[8] Alternative modern methods include [3+2] cycloaddition reactions between alkynes and 2,2,2-trifluorodiazoethane.[1][9]
Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
To a round-bottom flask: Add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv) and ethanol (5 mL per mmol of dione).
Addition of Hydrazine: Add phenylhydrazine (1.1 equiv) dropwise to the stirred solution at room temperature.
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
Purification: The resulting residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,5-disubstituted-3-(trifluoromethyl)pyrazole.
Caption: General workflow for the synthesis of 3-CF₃ pyrazoles.
Synthesis of 1-Trifluoromethyl Pyrazoles
The synthesis of N-CF₃ pyrazoles requires a different strategy, as the C-F bonds of the trifluoromethyl group are too strong to be formed on the nitrogen late-stage. The approach relies on building the pyrazole ring using a pre-formed N-CF₃ hydrazine synthon. Trifluoromethylhydrazine itself is unstable, but protected forms like di-Boc trifluoromethylhydrazine serve as effective and handleable precursors.[10]
Carbon Source: A 1,3-dicarbonyl compound (diketone, ketoester, dialdehyde).
The protocol involves an acid-catalyzed deprotection of the di-Boc group to generate trifluoromethylhydrazine in situ, which is immediately trapped by the 1,3-dicarbonyl substrate to form the N-CF₃ pyrazole ring.[10]
Experimental Protocol: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles[10]
To a solution: In a vial, dissolve di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM).
Reaction: Stir the mixture at 20–40 °C for 12 hours, monitoring by LCMS.
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[10]
Caption: Workflow for synthesizing 1-CF₃ pyrazoles via an in situ generated intermediate.
Comparative Physicochemical Properties
The isomeric placement of the CF₃ group dramatically alters the electronic and physical properties of the pyrazole ring.
Property
3-Trifluoromethyl-1H-pyrazole
1-Trifluoromethyl-1H-pyrazole
Rationale for Difference
pKa
More acidic (lower pKa)
N/A (no acidic N-H proton)
The CF₃ group at C3 strongly withdraws electron density from the ring, increasing the acidity of the N-H proton.
Lipophilicity (LogP)
Generally lower
Generally higher
The N-H group in the 3-CF₃ isomer can act as a hydrogen bond donor, increasing hydrophilicity. The 1-CF₃ isomer lacks this capability.
Dipole Moment
Lower
Higher
The direct attachment of the highly electronegative CF₃ group to the nitrogen atom creates a stronger dipole moment compared to when it is on a carbon atom further away.
Boiling/Melting Point
mp: 45-47 °C; bp: 70 °C/2 mmHg
Data not readily available for parent
The N-H in 3-CF₃ pyrazole allows for intermolecular hydrogen bonding, which typically increases melting and boiling points compared to N-substituted isomers.
Data for the parent compounds. Values will change with substitution.
The strong electron-withdrawing nature of the trifluoromethyl group influences the properties of both isomers.[11] However, its direct attachment to a nitrogen atom in the 1-CF₃ isomer has a more pronounced effect on the molecule's overall polarity and hydrogen bonding potential.
Spectroscopic Characterization: Distinguishing the Isomers
Unambiguous structural assignment is critical, and NMR spectroscopy is the most powerful tool for differentiating between the 1-CF₃ and 3-CF₃ pyrazole isomers.
NMR Spectroscopy
¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.
3-CF₃ Pyrazoles: The ¹⁹F NMR signal typically appears in a distinct chemical shift range.
1-CF₃ Pyrazoles: The signal for the N-CF₃ group will be in a different region due to the direct attachment to the more electronegative nitrogen atom. While chemical shift ranges can sometimes overlap depending on other substituents, it is a primary indicator of regiochemistry.[12]
¹³C NMR:
3-CF₃ Pyrazoles: The carbon bearing the CF₃ group (C3) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is a key identifier.
1-CF₃ Pyrazoles: There is no C-CF₃ bond. The carbons adjacent to the N-CF₃ group (C5 and sometimes C2 of a substituent) may show smaller long-range couplings (³JCF or ⁴JCF).
¹H NMR:
3-CF₃ Pyrazoles: Will show a broad N-H proton signal (unless substituted) and distinct signals for the protons at C4 and C5. The C5 proton may show a small four-bond coupling to the CF₃ group (⁴JHF).
1-CF₃ Pyrazoles: Will lack an N-H signal. The C5 proton often shows a more significant four-bond coupling (⁴JHF) to the N-CF₃ group compared to the C3 proton's coupling in the other isomer.
¹⁹F-¹⁵N HMBC Spectroscopy: This is a definitive technique for unambiguous assignment.[12]
3-CF₃ Isomer: The CF₃ group is three bonds away from the N2 nitrogen (a pyridine-type nitrogen). A clear ³JFN coupling correlation is expected and readily observed between the ¹⁹F of the CF₃ group and the ¹⁵N at the N2 position.[12]
5-CF₃ Isomer (Tautomer/Isomer of 3-CF₃): The CF₃ group is three bonds from the N1 nitrogen (a pyrrole-type nitrogen). This coupling is often not observed or is very weak.[12]
1-CF₃ Isomer: The CF₃ group is one bond away from N1 and two bonds from N2. A large ¹JFN coupling to N1 and a ²JFN coupling to N2 would be expected, providing an unmistakable signature.
Caption: Logic workflow for distinguishing isomers using NMR spectroscopy.
Reactivity and Applications in Drug Development
The isomeric differences directly translate to distinct chemical reactivity and potential applications.
Reactivity: The most significant difference is the presence of the reactive N-H site in 3-trifluoromethyl-1H-pyrazole. This site is the primary locus for alkylation, acylation, and arylation reactions, making it a versatile scaffold for building molecular complexity.[5] The 1-trifluoromethyl isomer lacks this handle, meaning functionalization must occur at the carbon positions (C3, C4, or C5), which typically requires harsher conditions like lithiation followed by electrophilic trapping.[13]
Applications in Drug Discovery: The 3-CF₃ pyrazole motif is prevalent in many bioactive compounds.
Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat arthritis, featuring a 3-trifluoromethyl-pyrazole core.[2]
Razaxaban: An anticoagulant that acts as a Factor Xa inhibitor.[14]
Berotralstat (Orladeyo): A plasma kallikrein inhibitor for treating hereditary angioedema.[15]
The N-CF₃ motif is less common in approved drugs, partly due to the historical synthetic challenges. However, its unique properties—increased lipophilicity and metabolic stability at the N1 position—make it an attractive and increasingly accessible scaffold for novel drug candidates. The N-CF₃ group can act as a bioisostere for other N-alkyl or N-aryl groups while imparting distinct electronic properties.
Conclusion
The distinction between 1-trifluoromethyl- and 3-trifluoromethyl-pyrazole isomers is far from trivial. It represents a fundamental difference in chemical architecture that dictates synthetic strategy, physicochemical properties, spectroscopic signatures, and, ultimately, biological function. While the 3-CF₃ isomer is a well-established and versatile building block in medicinal chemistry, advances in synthetic methodology are making the 1-CF₃ isomer an increasingly viable and intriguing scaffold for exploration. For researchers in drug discovery and materials science, a thorough understanding of these differences is paramount for the rational design of next-generation fluorinated molecules. The ability to selectively synthesize and unambiguously characterize each isomer is a key enabling skill in modern chemical science.
References
Vertex AI Search. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters, 22, 809–813.
Vertex AI Search. (2022).
Foster, R. S., Jakobi, H., & Harrity, J. P. A. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters, 14(18), 4858–4861. [Link]
Vertex AI Search. (n.d.). Efficient trifluoromethylation of C(sp2)–H functionalized α-oxoketene dithioacetals: a route to the regioselective synthesis of functionalized trifluoromethylated pyrazoles. RSC Advances. [Link]
Vertex AI Search. (2017). Direct [3+2]-cycloaddition of electron-deficient alkynes with CF3CHN2: Regioselective one-pot synthesis of 3-trifluoromethylpyrazoles. Tetrahedron Letters, 58, 4344–4347.
Vertex AI Search. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Omega. [Link]
Vertex AI Search. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26, 10335. [Link]
Vertex AI Search. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
Vertex AI Search. (2025). Synthesis of Some Trifluoromethyl Substituted 1-Methylpyrazoles.
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24, 2619–2632. [Link]
Foster, R. S., Jakobi, H., & Harrity, J. P. A. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. PubMed. [Link]
Vertex AI Search. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
Vertex AI Search. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]
Vertex AI Search. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76–8. [Link]
Fluorinated heterocyclic scaffolds for agrochemical research
Scaffolds, Synthesis, and Structure-Activity Relationships (SAR) Executive Technical Summary The incorporation of fluorine into heterocyclic scaffolds has transitioned from a niche optimization strategy to a fundamental...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffolds, Synthesis, and Structure-Activity Relationships (SAR)
Executive Technical Summary
The incorporation of fluorine into heterocyclic scaffolds has transitioned from a niche optimization strategy to a fundamental pillar of modern agrochemistry. Currently, over 50% of newly approved agrochemicals contain at least one fluorine atom.[1][2] This shift is driven not merely by bioisosterism, but by the specific ability of fluorinated heterocycles—particularly pyrazoles, pyridines, and isoxazolines —to modulate lipophilicity (
), enhance metabolic stability against cytochrome P450 oxidation, and induce specific conformational locks via electrostatic interactions.
This guide dissects the technical architecture of these scaffolds, focusing on the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides and novel meta-diamide insecticides , providing actionable synthetic protocols and mechanistic insights for discovery chemists.
Physicochemical Drivers: The "Fluorine Effect"
To rationally design bioactive molecules, one must understand the quantitative impact of fluorine substitution on the heterocyclic core.
Table 1: Comparative Physicochemical Impact of Fluorine Substitution
Property
Effect of F-Substitution
Mechanistic Implication in Agrochemistry
Bond Energy (C-F)
~116 kcal/mol (Strongest single bond)
Extreme thermal/metabolic stability; persistence in field conditions.
Van der Waals Radius
1.47 Å (vs. H = 1.20 Å)
Steric demand is low enough to mimic Hydrogen (bioisostere) but large enough to block metabolic attack sites.
Enhances cuticular penetration in leaves and chitin penetration in insects.
Conformation
"Gauche Effect" & Orthogonal Dipoles
Locks rotatable bonds (e.g., amide bridges), reducing entropic penalty upon protein binding.
Dominant Scaffolds & Case Studies
The "Gold Standard": Pyrazole-4-carboxamides (SDHI Fungicides)
The difluoromethyl-pyrazole moiety is the pharmacophore engine behind the latest generation of SDHIs (e.g., Fluxapyroxad , Pydiflumetofen , Benzovindiflupyr ).
Mechanism of Action: These compounds bind to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.
The Fluorine Role: The
group at the C3 position of the pyrazole serves a dual purpose:
H-Bond Donor: The acidic proton of
can act as a weak hydrogen bond donor to residues (e.g., Tyrosine) within the binding pocket.
Lipophilic Shield: The fluorine atoms protect the methyl group from metabolic oxidation while filling a hydrophobic sub-pocket.
Molecules like Broflanilide represent a breakthrough in targeting GABA-gated chloride channels (GABA-Cls) via a novel allosteric site.
Structural Key: A trifluoromethyl-substituted pyridine or phenyl ring linked to a benzamide.
The Fluorine Role: The
group provides the necessary bulk and lipophilicity to anchor the molecule within the transmembrane domain of the ion channel, distinct from the phenylpyrazole (Fipronil) binding site.
Synthetic Architectures & Protocols
Discovery chemists often face the "Build vs. Decorate" dilemma. While late-stage fluorination is academic, building block assembly remains the industrial standard for reliability and scalability.
Protocol A: Synthesis of the SDHI Core (DFM-Pyrazole Acid)
Target: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key intermediate for Fluxapyroxad).
Reaction Workflow
Claisen Condensation: Reaction of ethyl difluoroacetate with ethyl acetate (or equivalent acetoacetate strategy).
Cyclization: Condensation with methylhydrazine.
Hydrolysis: Ester saponification to the carboxylic acid.
Procedure: Dissolve crude intermediate in EtOH/THF (1:1) at -10°C. Add Methylhydrazine (1.05 eq) dropwise over 30 mins to control exotherm. Allow to warm to RT and stir for 3 hours.
Observation: The solution typically turns from yellow to deep orange.
Selectivity: This route favors the 1-methyl-3-difluoromethyl isomer over the 5-difluoromethyl isomer due to steric control.
Step 3: Saponification
Reagents: NaOH (2M aq), Methanol.
Procedure: Add NaOH solution to the ester. Reflux at 60°C for 2 hours.
Isolation: Cool to 0°C. Acidify with HCl (conc.) to pH 2. The product precipitates as a white solid.
Purification: Recrystallization from water/ethanol.
The following diagrams illustrate the Structure-Activity Relationship (SAR) logic for SDHIs and the synthetic workflow described above.
Diagram 1: SDHI Pharmacophore & Binding Logic
This diagram maps the critical interactions between the fluorinated scaffold and the fungal SDH enzyme.
Caption: SAR map of Pyrazole-carboxamide SDHIs, highlighting the dual role of the difluoromethyl group in binding affinity and metabolic stability.
Diagram 2: Synthetic Pathway (DFM-Pyrazole)
A flowchart representing the "Building Block" approach detailed in the protocol.
Caption: Step-by-step synthetic route for the key SDHI intermediate, utilizing a fluorinated acetoacetate building block.
Future Trends & Challenges
The next frontier in fluorinated agrochemicals lies in Late-Stage Functionalization (LSF) . While currently expensive for bulk manufacturing, radical trifluoromethylation (e.g., using Langlois reagent
or photocatalytic methods) allows for the modification of complex natural products or existing actives to revive patentability and efficacy.
However, researchers must balance this with Environmental Stewardship . The persistence of C-F bonds raises concerns regarding PFAS (Per- and Polyfluoroalkyl Substances) regulations. Future scaffold design must prioritize "mineralizable" fluorinated motifs—structures that maintain efficacy but possess defined degradation pathways in soil microbiomes.
References
Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7). Link
Fujii, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[3] Link
Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Link
Glöckner, J., et al. (2020). Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates. Plant Disease, 104(6). Link
Ji, Y., et al. (2011).[4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415.[4] Link
Reaction conditions for amination of chloromethyl pyrazoles
This Application Note is structured as a comprehensive technical guide for the amination of chloromethyl pyrazoles. It addresses the specific reactivity challenges of the pyrazolyl-methyl electrophile, safety protocols f...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the amination of chloromethyl pyrazoles. It addresses the specific reactivity challenges of the pyrazolyl-methyl electrophile, safety protocols for vesicant handling, and optimized synthetic workflows.
Executive Summary
The introduction of amino functionalities onto the pyrazole scaffold via chloromethyl intermediates is a critical transformation in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While the chloromethyl group is a potent electrophile, its reactivity is modulated by the pyrazole's substitution pattern (N-substitution, electron density). This guide provides optimized protocols for the nucleophilic substitution (
) of 3-, 4-, and 5-(chloromethyl)pyrazoles with various amines.
Key Technical Insight: Unlike benzyl chlorides, chloromethyl pyrazoles often exhibit enhanced reactivity due to the electron-rich heteroaromatic ring, necessitating strict stoichiometry control to prevent over-alkylation and polymerization.
Critical Safety & Handling (Vesicant Warning)
WARNING: Chloromethyl pyrazoles are severe alkylating agents and often act as vesicants (blistering agents) similar to nitrogen mustards.
Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to destroy the alkylating potential before cleaning.
Reaction Mechanism & Strategic Planning
The reaction proceeds via a classical
mechanism. The choice of conditions depends heavily on the nucleophilicity of the amine and the stability of the pyrazole starting material (often supplied as an HCl salt).
Mechanistic Pathway
The amine lone pair attacks the methylene carbon, displacing the chloride. The transition state is stabilized by polar aprotic solvents.
Figure 1:
reaction pathway and competing bis-alkylation.
Optimized Experimental Protocols
Protocol A: Reaction with Secondary Amines (Standard)
Best for: Cyclic amines (morpholine, piperidine) and acyclic secondary amines.
Rationale: Secondary amines cannot undergo bis-alkylation, simplifying purification. The use of an inorganic base scavenges the HCl byproduct.
Protocol B: Reaction with Primary Amines (Controlled)
Best for: Benzylamine, alkylamines. Prevents formation of tertiary amine byproduct (bis-alkylation).
Rationale: Primary amines are highly nucleophilic and the product (secondary amine) is often more nucleophilic than the starting material. To prevent the product from reacting with a second molecule of chloromethyl pyrazole, a large excess of amine is used.
Step-by-Step Procedure:
Stoichiometry: Use 3.0 to 5.0 equivalents of the primary amine.
Solvent: THF or Ethanol (0.1 M).
Procedure:
Dissolve the primary amine (excess) in the solvent at 0°C.
Add the chloromethyl pyrazole solution dropwise over 30–60 minutes.
Why? High local concentration of amine relative to chloride minimizes bis-alkylation.
Reaction: Allow to warm to RT and stir for 4 hours.
Work-up: Evaporate solvent and excess amine (if volatile). If amine is non-volatile, use acid/base extraction to separate.
Protocol C: Reaction with Anilines (Weak Nucleophiles)
Best for: Aromatic amines. Requires forcing conditions.
Rationale: Anilines are less nucleophilic. Finkelstein conditions (adding KI) generate the transient iodomethyl pyrazole, which is a more reactive electrophile (
Time: Reaction may require 12–24 hours. Monitor strictly by LCMS to avoid decomposition.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Poor solubility of HCl salt
Switch solvent to DMF or DMSO; Ensure free base is liberated with DIPEA before adding nucleophile.
Bis-Alkylation
Primary amine is too reactive
Increase amine equivalents (5x); Use dropwise addition; Switch to Protocol B.
Hydrolysis (OH product)
Wet solvent or hygroscopic base
Use anhydrous solvents; Store in a desiccator; Keep reaction under atm.
No Reaction (Anilines)
Nucleophile is too weak
Add 0.5 equiv KI (Finkelstein); Increase Temp to 80°C.
Decision Tree for Condition Selection
Figure 2: Workflow for selecting reaction conditions based on amine classification.
References
Fisher Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005).[2] Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. Link
National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC8259654. Link
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank 2021, M1293. Link
Using 5-chloromethyl-1-trifluoromethyl-1H-pyrazole as a bioisostere
Application Notes & Protocols Topic: The Strategic Application of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole as a Bioisostere in Drug Discovery Introduction: The Rationale for Advanced Bioisosteric Scaffolds In contemp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: The Strategic Application of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole as a Bioisostere in Drug Discovery
Introduction: The Rationale for Advanced Bioisosteric Scaffolds
In contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. The goal is not merely to mimic a group but to rationally enhance properties such as metabolic stability, membrane permeability, and target binding affinity.[1][2]
The introduction of fluorine and fluorinated moieties has become a highly successful strategy in drug design.[3] The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric profile.[1][4] When incorporated into a heterocyclic scaffold like pyrazole, it creates a pharmacophore with significant potential. Pyrazole-based structures are prevalent in numerous approved drugs and agrochemicals due to their metabolic stability and versatile binding interactions.[5][6][7]
This document provides a technical guide on the use of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole , a versatile building block for introducing the trifluoromethyl-pyrazole moiety as a bioisostere for various functional groups, including nitro, methyl, and larger alkyl groups. We will explore the underlying chemical principles, provide detailed experimental protocols, and illustrate the strategic advantages of this reagent.
Physicochemical Profile and Bioisosteric Rationale
The utility of the 1-trifluoromethyl-pyrazol-5-ylmethyl moiety stems from a combination of electronic and steric effects that favorably impact drug-like properties. The strong electron-withdrawing nature of the -CF3 group significantly modulates the electronics of the pyrazole ring.
Causality Behind Physicochemical Enhancements:
Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[1] This inherent strength, coupled with the electron-withdrawing effect of the -CF3 group, protects adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life.
Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[1] This is a critical factor for oral bioavailability and reaching intracellular targets.
Binding Affinity: The -CF3 group can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and hydrophobic contacts. Its steric bulk is larger than a methyl group but comparable to a chlorine atom, allowing it to serve as a bioisostere for various groups to optimize steric fit.[1][8]
pKa Modulation: The potent electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, which can be strategically used to alter ionization state at physiological pH and improve solubility or target engagement.
Prone to metabolic reduction, strong H-bond acceptor.[9][10]
-CH(CH₃)₂ (Isopropyl)
+1.30
56.4
Low
Moderate (Oxidation)
Can undergo oxidative metabolism at the tertiary C-H.
-Cl
+0.71
23.3
Moderate (~1.9)
Low
Can participate in halogen bonding.
Data is estimated or sourced from literature for representative parent compounds.
Synthesis and Reactivity of the Reagent
5-chloromethyl-1-trifluoromethyl-1H-pyrazole is a reactive electrophile designed for facile Sₙ2 reactions. While its direct synthesis is not widely published, a plausible and established method involves the chlorination of the corresponding alcohol, (1-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃) in an inert solvent.[11]
The key to its utility is the chloromethyl group at the 5-position. This group acts as a potent alkylating agent for a wide range of nucleophiles, including:
The reaction proceeds via a standard Sₙ2 mechanism, where the nucleophile displaces the chloride leaving group. The regioselectivity of N-alkylation on pyrazoles can be complex, but with this reagent, the N1 position is already blocked by the metabolically stable -CF3 group, directing all reactivity to the chloromethyl electrophile.[12][13]
Experimental Protocol: General Procedure for Nucleophilic Alkylation
This protocol describes a general method for the alkylation of a nucleophile (Nu-H) using 5-chloromethyl-1-trifluoromethyl-1H-pyrazole.
Workflow Overview Diagram:
Caption: General workflow for Sₙ2 alkylation using the title reagent.
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to nucleophile)
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (Nu-H, 1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the nucleophile.
Reagent Addition: Add 5-chloromethyl-1-trifluoromethyl-1H-pyrazole (1.1 equiv) to the stirring suspension.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nucleophile is consumed.
Workup:
Cool the reaction mixture to room temperature.
Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
Combine the filtrates and concentrate under reduced pressure.
Redissolve the crude residue in ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x).
Purification:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Rationale for Protocol Choices:
Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and heterogeneous base.[13] Its insolubility in acetonitrile simplifies the workup (filtration) and prevents potential side reactions that could be induced by stronger, soluble bases like sodium hydride.
Solvent (Acetonitrile): MeCN is a polar aprotic solvent that is excellent for Sₙ2 reactions. It readily dissolves the organic reactants while leaving the inorganic base as a suspension, and its boiling point is convenient for moderate heating.
Stoichiometry: A slight excess of the alkylating agent (1.1 equiv) is used to ensure complete consumption of the potentially more valuable nucleophile. A larger excess of the base (2.0 equiv) ensures efficient deprotonation of the nucleophile to maintain a high concentration of the active nucleophilic species.
Case Study: Bioisosteric Replacement in a Kinase Inhibitor
Consider a hypothetical kinase inhibitor, "Lead-NO₂," which shows good potency but suffers from poor metabolic stability due to the reduction of its nitrobenzyl group.
Hypothetical Signaling Pathway and Inhibitor Action:
Caption: Inhibition of a kinase pathway by a lead compound and its improved bioisostere.
By replacing the nitrobenzyl moiety with the 1-trifluoromethyl-pyrazol-5-ylmethyl group using the protocol described, we synthesize "Improved-Inhibitor."
Anticipated Improvements:
Increased Metabolic Stability: The robust trifluoromethyl-pyrazole core resists metabolic degradation, unlike the easily reducible nitro group.[9][10] This would likely result in a higher area under the curve (AUC) in pharmacokinetic studies.
Optimized Lipophilicity: The new moiety increases lipophilicity, potentially improving cell permeability and target engagement within the hydrophobic ATP-binding pocket of the kinase.
Maintained or Improved Potency: The pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking interactions of the nitro group, while the overall structure provides a better steric fit, potentially increasing potency. Several studies have shown that trifluoromethyl-pyrazole derivatives exhibit potent inhibitory activities against enzymes like cyclooxygenases.[5][14]
Conclusion
5-chloromethyl-1-trifluoromethyl-1H-pyrazole is a high-value reagent for modern drug discovery. It provides a direct and efficient route to install a bioisosteric moiety that confers multiple advantages, including enhanced metabolic stability, modulated lipophilicity, and robust chemical properties. The straightforward Sₙ2 reactivity and predictable outcomes make it an essential tool for medicinal chemists aiming to rationally design and optimize the next generation of therapeutic agents. By understanding the principles behind its design and applying the robust protocols detailed herein, researchers can accelerate the development of drug candidates with superior pharmacological profiles.
References
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC.
Moura, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
Al-Ghorbani, M., et al. (2022). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. Available at: [Link]
Guda, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
Wang, Z., et al. (2022). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available at: [Link]
Tseng, C-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]
Pazenok, S., et al. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.
Li, J-T., et al. (2012). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH. Available at: [Link]
Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available at: [Link]
Chen, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. Available at: [Link]
Li, J-T., et al. (2011). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. PMC - NIH. Available at: [Link]
White, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Kasyan, N., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]
Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
Lu, J., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Publishing. Available at: [Link]
Gajda, R., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters - ACS Publications. Available at: [Link]
Unknown. (2025). Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. ResearchGate. Available at: [Link]
Ann M. T. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
Jaroslava, Z., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. Available at: [Link]
Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
Fesenko, A. A., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Thieme. Available at: [Link]
Moura, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
Unknown. (2016). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Unknown Source. Available at: [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. Available at: [Link]
Wang, C., et al. (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
Salter, M. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
Schmidt, D., et al. (2019). One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry. Available at: [Link]
Moura, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
Application Notes and Protocols for the Etherification of 5-Chloromethyl Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Ethers in Medicinal Chemistry The pyrazole nucleus is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Ethers in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the diverse synthetic modifications, the etherification of pyrazole intermediates represents a powerful tool for introducing a wide range of substituents, thereby enabling the exploration of vast chemical space and the optimization of drug-like properties.
5-Chloromethyl pyrazole intermediates are particularly valuable synthons in this context. The reactive chloromethyl group at the 5-position serves as an excellent electrophilic handle for nucleophilic substitution reactions, providing a convenient entry point for the introduction of alkoxy moieties.[3] This application note provides a comprehensive guide to the etherification of 5-chloromethyl pyrazole intermediates, with a focus on the widely utilized Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and address common challenges and troubleshooting strategies.
Core Principles: The Williamson Ether Synthesis for Pyrazole Etherification
The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is particularly well-suited for the etherification of 5-chloromethyl pyrazoles.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide nucleophile displaces the chloride leaving group from the 5-chloromethyl pyrazole.[3][4]
The overall transformation can be depicted as follows:
Figure 1: General scheme of the Williamson ether synthesis.
A critical first step in the Williamson ether synthesis is the deprotonation of the alcohol to generate the corresponding alkoxide. This is typically achieved using a suitable base. The choice of base is crucial and depends on the pKa of the alcohol. For simple aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed. For more acidic phenols, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[4]
Once formed, the alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN2 fashion. This concerted mechanism leads to the formation of the desired ether and a salt byproduct.
Experimental Protocols: A Step-by-Step Guide to Pyrazole Etherification
This section provides a detailed protocol for a typical Williamson ether synthesis using a 5-chloromethyl pyrazole intermediate and a generic alcohol.
Protocol 1: Etherification of 1,3-Dimethyl-5-chloromethyl-1H-pyrazole with Ethanol
Materials:
1,3-Dimethyl-5-chloromethyl-1H-pyrazole
Anhydrous Ethanol (EtOH)
Sodium Hydride (NaH), 60% dispersion in mineral oil
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Magnetic stirrer and heating mantle
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
Solvent Addition: Under a nitrogen atmosphere, add anhydrous THF to the flask.
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous ethanol (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
Addition of Pyrazole: Dissolve 1,3-dimethyl-5-chloromethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-ethoxymethyl-1,3-dimethyl-1H-pyrazole.[5][6]
Data Presentation: Characterization of a Representative Pyrazole Ether
The structure of the synthesized pyrazole ether should be confirmed by spectroscopic methods.
Table 1: Spectroscopic Data for 5-Ethoxymethyl-1,3-dimethyl-1H-pyrazole
Application Note: C-H Activation Compatibility with N-Trifluoromethyl Pyrazoles
This Application Note is designed for advanced researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing N-trifluoromethyl ( ) pyrazoles via C-H activation—a scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for advanced researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing N-trifluoromethyl (
) pyrazoles via C-H activation—a scaffold increasingly prized for its metabolic stability and lipophilicity but notoriously difficult to modify due to the profound electronic effects of the motif.
Executive Summary & Core Directive
The
group is a "super-electron-withdrawing" motif () that fundamentally alters the reactivity landscape of the pyrazole ring. Unlike -methyl or -aryl pyrazoles, the variant is highly deactivated toward classical electrophilic aromatic substitution () .
The Central Thesis: Successful C-H activation of
pyrazoles requires a paradigm shift from electrophilic palladation to Concerted Metallation-Deprotonation (CMD) or Radical Substitution . The group acidifies the adjacent C5-proton, making it a prime target for base-assisted transition metal insertion, provided the catalytic system prevents defluorinative decomposition.
Compatibility Snapshot
Condition Type
Compatibility
Risk Factor
Oxidants (Ag, Cu salts)
High
is oxidatively robust.
Acids (AcOH, PivOH)
High
Stable to standard C-H activation acidic media.
Strong Bases (tBuLi, KOtBu)
Low
Risk of hydrolysis or ring fragmentation.
Reductants (, Pd/C)
Medium
Potential for hydrodefluorination ().
Pd(II) Catalysis
High
Compatible if CMD ligands (Pivalate/Carbonate) are used.
Mechanistic Insight: The "Acidification" Advantage
To design a valid protocol, one must understand why standard conditions fail. The
group pulls electron density from the ring, raising the oxidation potential and making the ring nucleophilically inert. However, this inductive effect () significantly lowers the pKa of the C5-H bond.
The CMD Pathway:
In a CMD regime (e.g., Pd(OAc)
with Pivalic Acid), the catalyst acts not as an electrophile attacking a rich ring, but as a partner in a six-membered transition state where the ligand (pivalate) deprotonates the C5-H while the metal inserts. The group actually accelerates this step by increasing C-H acidity.
Visualization: The CMD Transition State
Figure 1: Mechanistic flow of Concerted Metallation-Deprotonation (CMD). The N-CF3 group assists the rate-limiting C-H cleavage step by acidifying the C5 proton.
Objective: Functionalization of the C4 position (remote from
) to access Suzuki coupling precursors.
Mechanism: Iridium catalysis is governed by sterics, not electronics. The group blocks C5, directing borylation to C4.
General Stability of N-CF3 Azoles:
Title: Trifluoromethyl Group Stability in Imidazole Synthesis (Technical Note).
Source: BenchChem Technical Support Center.
Mechanistic Foundation (CMD):
Title: Concerted Metallation-Deprotonation (CMD) in C-H Activation (Foundational Concept).
Context: While specific N-CF3 papers are rare, the CMD mechanism described by Fagnou et al. is the authoritative basis for activating electron-deficient azoles.
Source: Science 2006, 312, 5780, 1880-1882. (General Reference for Protocol A Logic).
Technical Support Center: Storage and Handling of Compounds with a 5-Chloromethyl Group to Prevent Hydrolysis
From the desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the proper storage and handling of compounds containing the 5-chloromethyl group, particularly on a furan scaffold, such as 5-(Chloromethyl)furfural (CMF). The reactivity that makes this group a valuable synthetic intermediate also renders it susceptible to degradation, primarily through hydrolysis.[1][2] Understanding and mitigating this instability is critical for ensuring the integrity of your starting materials and the reproducibility of your experimental results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Understanding the Instability Mechanism
Q1: Why is the 5-chloromethyl group on a furan ring so susceptible to hydrolysis?
A1: The susceptibility of the 5-chloromethyl group to hydrolysis is rooted in fundamental principles of organic chemistry, specifically the stability of the reaction intermediate. The process is understood to proceed via an SN1-like mechanism.[3]
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, meaning the carbon-chlorine bond can cleave relatively easily.[1]
Stabilized Carbocation: Upon cleavage of the C-Cl bond, a carbocation is formed on the methylene carbon adjacent to the furan ring. This carbocation is highly stabilized by resonance with the furan ring's oxygen atom and its π-electron system. This stability significantly lowers the activation energy for the reaction.
Nucleophilic Attack: Water, even in trace amounts from atmospheric humidity, acts as a nucleophile that readily attacks the stabilized carbocation.[4][5] This results in the formation of a protonated alcohol, which then loses a proton to yield the final hydrolysis product, 5-hydroxymethylfurfural (HMF), and hydrochloric acid (HCl).[6]
The generated HCl can further catalyze the degradation of the more sensitive HMF product into byproducts like levulinic and formic acids, compounding the issue of sample impurity.[7][8]
Caption: SN1-like hydrolysis mechanism of 5-(chloromethyl)furfural.
Section 2: Recommended Storage Protocols
Q2: What are the ideal short-term and long-term storage conditions for neat (solid/oil) compounds containing a 5-chloromethyl group?
A2: The primary goal is to rigorously exclude water, heat, and light.[4][9][10][11] Reaction rates for degradation roughly double for every 10°C increase in temperature.[9]
Parameter
Short-Term Storage (< 1 Month)
Long-Term Storage (> 1 Month)
Rationale
Temperature
2–8 °C (Refrigerated)
≤ -20 °C (Frozen)
Significantly slows the rate of hydrolysis and other degradation pathways.[11]
Atmosphere
Tightly sealed container, preferably flushed with inert gas (N₂ or Ar).
Ampulized under inert gas or stored in a desiccator within a freezer.
Excludes atmospheric moisture, a key reactant for hydrolysis.[4]
Light
Amber glass vial or opaque container.
Amber glass vial or opaque container stored in the dark.
Chemically resistant glass (e.g., borosilicate) with a PTFE-lined cap.
Same as short-term. Ensure the cap provides an airtight seal even at low temperatures.
Prevents contamination and ensures a tight seal to maintain an inert atmosphere.[12]
Q3: I need to store my compound in a solution. Which solvents are recommended and which should be avoided?
A3: Solvent choice is critical. Protic solvents can directly participate in the degradation via solvolysis, while residual water in any solvent can cause hydrolysis. Always use anhydrous grade solvents.
Solvent Class
Recommended Examples
AVOID
Rationale
Aprotic Non-Polar
Toluene, Cyclohexane
N/A
These solvents are non-nucleophilic and have low water miscibility, offering good stability. Toluene has been successfully used in CMF synthesis.
Aprotic Chlorinated
Dichloromethane (DCM), Dichloroethane (DCE)
Chloroform (can degrade to form HCl)
These are common solvents for the synthesis and extraction of CMF, indicating good short-term stability.[3][8][13] Ensure they are anhydrous and neutral.
DMSO (can be hygroscopic and may oxidize some substrates)
Use with caution. While aprotic, they are more hygroscopic than non-polar solvents. DMF has been shown to have a stabilizing effect on some furan derivatives.[14]
Protic Solvents
NONE
Water, Methanol, Ethanol, any alcohol, Acetic Acid
These solvents will directly react with the chloromethyl group, leading to hydrolysis (with water) or ether formation (with alcohols).[14][15][16]
Section 3: Troubleshooting Guide
Q4: I suspect my sample has degraded. How can I confirm and quantify the hydrolysis?
A4: The most common degradation product is the corresponding hydroxymethyl compound (e.g., CMF hydrolyzes to HMF). This change is readily detectable using standard analytical techniques like HPLC or ¹H NMR.
Caption: Troubleshooting workflow for suspected sample hydrolysis.
Experimental Protocol: HPLC Analysis of CMF Hydrolysis
This protocol provides a general method to separate and quantify CMF from its primary hydrolytic degradant, HMF.
Preparation of Standards:
Accurately prepare stock solutions of your starting material (e.g., CMF) and the suspected hydrolysis product (e.g., HMF) in anhydrous acetonitrile at approximately 1 mg/mL.
Create a series of calibration standards by diluting the stock solutions.
Sample Preparation:
Accurately weigh a small amount of your stored sample and dissolve it in anhydrous acetonitrile to a known concentration (e.g., ~0.1 mg/mL).
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detector set to 284 nm, where both CMF and HMF have strong absorbance.[17]
Injection Volume: 10 µL.
Data Analysis:
Run the standards to determine the retention times for the pure starting material and the hydrolysis product. Typically, the more polar HMF will have a shorter retention time than CMF on a C18 column.
Run your sample. The appearance of a peak at the retention time of the HMF standard confirms hydrolysis.
Quantify the percentage of the hydrolyzed product by comparing the peak areas against your calibration curves.
Q5: My compound is degrading even under recommended conditions. What are some less obvious causes?
A5: If you are following the main guidelines, investigate these more subtle factors:
Contaminated Solvents: Using a non-anhydrous grade of solvent or a bottle that has been opened multiple times can introduce sufficient moisture to cause degradation. Always use fresh, anhydrous solvent from a recently opened container.
Frequent Freeze-Thaw Cycles: Each time you warm a frozen sample, you risk condensation forming inside the container. It is best practice to aliquot material into single-use vials to avoid repeated warming and cooling of the bulk stock.[5]
Headspace Moisture: The air in the headspace of your vial contains moisture. Before sealing and storing, flush the vial with a dry, inert gas like nitrogen or argon to displace the moist air.
Leaky Containers: Ensure vial caps, especially those on cryovials stored at low temperatures, are designed to maintain a seal upon freezing and thawing to prevent moisture ingress.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use a stabilizer to prolong the shelf-life?
A6: While some reactive chemicals, like certain organochlorines, are commercially sold with stabilizers (e.g., radical inhibitors), this is not a common practice for compounds like CMF.[18] Adding a substance, such as a non-nucleophilic base to scavenge HCl, could alter the sample's purity and may initiate unintended side reactions. The most reliable and universally applicable method for preserving purity is strict adherence to the storage protocols outlined above: cold, dry, and dark .
Q7: How do different substituents on the furan ring affect the stability of the chloromethyl group?
A7: Substituents that are electron-withdrawing can significantly increase the stability of the chloromethyl group. For example, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which has a strongly electron-withdrawing acyl chloride group at the 2-position, shows markedly enhanced stability of the chloromethyl group compared to CMF.[15] This is because the electron-withdrawing group destabilizes the formation of the adjacent carbocation intermediate, thereby increasing the activation energy for the SN1 hydrolysis reaction. Conversely, electron-donating groups would be expected to decrease stability.
References
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. (2024). MDPI. Available at: [Link]
Antonyraj, C. A., Sivasamy, A., & Lee, J. (2021). 5‐(Chloromethyl)furfural production from glucose: A pioneer kinetic model development exploring the mechanism. Asia-Pacific Journal of Chemical Engineering, 16(2). Available at: [Link]
Gootjes, L., et al. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. ACS Sustainable Chemistry & Engineering, 11(49), 17799–17812. Available at: [Link]
Aguilar-Reynosa, A., et al. (2024). One-Pot Conversion of Starch into 5-Chloromethylfurfural and 5-Hydroxymethylfurfural in a Low-Transition Temperature Mixture. ACS Omega. Available at: [Link]
Gootjes, L., et al. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. PMC. Available at: [Link]
CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. Available at: [Link]
Suh, Y.-W., et al. (2022). 5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furfural to 2,5‐Bis(Hydroxymethyl)Furan. ResearchGate. Available at: [Link]
A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. (2024). ResearchGate. Available at: [Link]
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (2024). Green Chemistry (RSC Publishing). Available at: [Link]
Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026). linkedin.com. Available at: [Link]
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry, 17(7), 3994–3998. Available at: [Link]
Request PDF on ResearchGate. (n.d.). 5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furfural to 2,5‐Bis(Hydroxymethyl)Furan. Available at: [Link]
Koopman, F., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. PMC. Available at: [Link]
Storing reactive dye at lower temperatures than manufacturer-recommended? (2023). Reddit. Available at: [Link]
Practices for Proper Chemical Storage. (2018). Cleveland State University. Available at: [Link]
Storage Best Practices for Industrial Chemicals: Spotlight on Caluanie Muelear Oxidize. (2025). caluanie-muelear-oxidize.com. Available at: [Link]
Al-Mughther, W., et al. (2021). A Semi‐Batch Flow System for the Production of 5‐Chloromethylfurfural. ChemistrySelect, 6(45), 12693–12698. Available at: [Link]
Teixeira, A. R., et al. (2024). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 107, 265–270. Available at: [Link]
Request PDF on ResearchGate. (n.d.). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. Available at: [Link]
How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? (2025). Sugar Energy Technology. Available at: [Link]
Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid. (2020). PMC. Available at: [Link]
Highly Efficient Conversion of Fructose to Furan Compounds in Ethanol Using Sulfonated Polymers with Solvent Moieties to Inhibit Product Degradation. (2026). MDPI. Available at: [Link]
Synthetic upgrading of CMF by modifying the chloromethyl group alone. (n.d.). ResearchGate. Available at: [Link]
5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. (2022). PubMed. Available at: [Link]
Chloromethyl: compounds, synthesis and safety | Blog. (n.d.). Chempanda. Available at: [Link]
Experimental studies towards optimization of the production of 5- (chloromethyl)furfural (CMF) from glucose in a. (n.d.). eScholarship.org. Available at: [Link]
Rapid Method for the Determination of 5-Hydroxymethylfurfural and Levulinic Acid Using a Double-Wavelength UV Spectroscopy. (2013). PMC. Available at: [Link]
CN103626725A - Method for preparing 5-chloromethyl furfural. (n.d.). Google Patents.
US5133899A - Stabilizer composition for chlorine-containing polymers and process for preparation thereof. (n.d.). Google Patents.
Improving yield in 5-chloromethyl-1-trifluoromethyl-1H-pyrazole substitution
Technical Support Center: Optimization of 5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole Substitution Executive Summary: The Steric-Electronic Paradox User Case: You are attempting a nucleophilic substitution ( ) on th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole Substitution
Executive Summary: The Steric-Electronic Paradox
User Case: You are attempting a nucleophilic substitution (
) on the chloromethyl group at position 5 of a pyrazole ring.
The Constraint: The presence of a Trifluoromethyl () group at Position 1 (Nitrogen) .
The Core Problem:
This substrate presents a classic organic chemistry paradox.
Electronic Activation (Good): The
group is strongly electron-withdrawing. This pulls electron density away from the pyrazole ring, making the methylene carbon at C5 more electrophilic and theoretically more reactive toward nucleophiles.
Steric Shielding (Bad): The
group is bulky (significantly larger than a methyl group). Because it is located at N1, it sits directly adjacent to the reactive C5-chloromethyl site. This creates a "steric wall" that physically blocks the trajectory of the incoming nucleophile.
Verdict: Your low yields are likely kinetic, not thermodynamic. The reaction is favorable, but the nucleophile cannot access the electrophilic carbon effectively under standard conditions.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 40-50% conversion. Adding more nucleophile doesn't help. Why?
A: This is a hallmark of steric hindrance coupled with nucleophile deactivation .
The Cause: In standard solvents (like THF or DCM), your nucleophile is likely solvated or ion-paired, making it "larger." A bulky nucleophile trying to hit a sterically shielded carbon (guarded by the N-
) results in an extremely slow reaction rate.
The Fix: You must switch to a Finkelstein-assisted protocol (see Protocol A below). By converting the chloride to an iodide in situ, you create a better leaving group that extends the bond length, slightly relieving the steric congestion for the incoming attack.
Q2: I am worried about the stability of the
bond. Will it hydrolyze?
A: Generally, no .
Unlike
amines (which are unstable and hydrolyze to form carbamoyl fluorides), azoles (pyrazoles) exhibit excellent hydrolytic stability.[1]
Evidence: Research by AstraZeneca (Schiesser et al., J. Med. Chem. 2020) confirms that
azoles are stable in aqueous media and can withstand standard workup conditions. They function as bioisosteres for -isopropyl groups.[1][2][3]
Caution: Avoid reductive conditions (e.g., metals in protic solvents) which can defluorinate the group.
Q3: I see a side product that looks like a dimer or an ether. What is it?
A: If you are using an oxygen nucleophile (alcohol/phenol), you might be seeing O-alkylation vs. C-alkylation competition or solvent participation.
The Cause: If you use a weak base (like
) in a protic solvent, the solvent itself may compete.
The Fix: Use Dipolar Aprotic Solvents (DMF, NMP, or DMSO). These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly reactive, increasing the rate of the desired
reaction over side pathways.
Part 2: Visualization of the Reaction Landscape
The following diagram illustrates the steric clash and the logic behind the recommended "Finkelstein" solution.
Caption: The "Finkelstein Assist" strategy bypasses the kinetic barrier caused by the steric bulk of the N-trifluoromethyl group.
Part 3: Optimized Experimental Protocols
Protocol A: The "Finkelstein Assist" (Recommended)
Best for: Amines, Azides, and Carbon Nucleophiles.
The Logic: Alkyl chlorides are mediocre electrophiles. By adding catalytic Sodium Iodide (NaI), you convert the
to in situ. The Iodide is a better leaving group and the C-I bond is longer, reducing steric crowding at the transition state.
Solvent: Anhydrous Acetonitrile (MeCN) or DMF .
Reagents:
Substrate (1.0 equiv)
Nucleophile (1.1 – 1.5 equiv)
Base:
or (2.0 equiv)
Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv )
Procedure:
Dissolve substrate and NaI in solvent. Stir for 15 mins at RT (activates the halide).
Heat to 60–80°C . (Heat is required to overcome the steric barrier of the
group).
Monitor by TLC/LCMS. The intermediate alkyl iodide may be visible.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Phenols, Thiols, and Inorganic Nucleophiles (Cyanide, Azide).
The Logic: If the reaction is messy in homogeneous solution, move to a biphasic system. The PTC transports the nucleophile into the organic phase as a highly reactive "tight ion pair."
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol% ).
Procedure:
Mix the biphasic layers vigorously.
Reflux (80-100°C).
Note: The
group is lipophilic, keeping the substrate strictly in the toluene layer, protecting it from hydrolytic side reactions in the water layer.
Part 4: Solvent & Leaving Group Comparison Data
The following table summarizes expected relative rates based on the electronic/steric properties of the 1-trifluoromethyl scaffold.
Parameter
Condition
Suitability
Technical Note
Solvent
DMF / DMSO
Excellent
"Naked" anion effect maximizes nucleophilicity to overcome sterics.
Solvent
THF / DCM
Poor
Nucleophile solvation slows the attack on the hindered C5 position.
Solvent
Ethanol / MeOH
Poor
Protic solvents hydrogen-bond to the nucleophile, deactivating it.
Catalyst
NaI / KI
Critical
Converts Cl I. Essential for yields >80%.
Base
Good
"Cesium Effect" – larger cation helps solubility in organic solvents.
Temp
> 60°C
Required
Kinetic barrier of sterics requires thermal energy to cross.
References
Luttens, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry.
Key Insight: Establishes the high hydrolytic stability of N-trifluoromethyl azoles compared to amines.[1]
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.
Key Insight: The foundational mechanism for Halogen Exchange (HALEX) to improve leaving group ability.
Foster, R. S., et al. (2012).[12] A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. Organic Letters.
Key Insight: Discusses the synthesis and reactivity profiles of trifluoromethylated pyrazoles, providing context on their electronic deficiency.
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI.
Key Insight: detailed analysis of steric vs electronic effects in pyrazole alkyl
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Analysis of Trifluoromethyl Pyrazole Regioisomers
Case ID: #CF3-PYR-ISO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scope
User Issue: Separation of "1-trifluoromethyl" and "3-trifluoromethyl" pyrazole regioisomers.
Technical Clarification: In medicinal chemistry, this request almost universally refers to the separation of 1-substituted-3-(trifluoromethyl)pyrazole (Isomer A) and 1-substituted-5-(trifluoromethyl)pyrazole (Isomer B). Direct N-trifluoromethylation (N-CF₃) is synthetically distinct and rare; this guide focuses on the ubiquitous challenge of separating C-CF₃ regioisomers formed during the condensation of hydrazines with trifluoromethyl-1,3-diketones.
The Core Challenge: The trifluoromethyl group (
) induces significant electronic and steric effects. The 1,5-isomer often exhibits a twisted conformation due to steric clash between the N1-substituent and the C5- group, altering its polarity and volatility compared to the planar 1,3-isomer.
Diagnostic Module: Identification (The "Triage")
Before attempting separation, you must definitively assign the regiochemistry of your crude mixture. Relying solely on LCMS is insufficient as isomers have identical masses.
5- is spatially closer to the N-substituent's shielding cone (if aryl).
C NMR ()
Quartet at ~140-145 ppm ( Hz)
Quartet at ~130-135 ppm ( Hz)
C5 is more shielded than C3 in the pyrazole ring.
H NMR ()
No through-space coupling to N-R group.
Possible NOE or HOESY correlation between and N-R protons.
Proximity of the 5- group to the N1-substituent.
N HMBC
correlates to pyridine-like N2.
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correlates to pyrrole-like N1.
Definitive connectivity proof (See Reference [1]).
Protocol B: 1D-NOE Experiment
If you have an N-Methyl or N-Aryl group:
Irradiate the N-substituent protons.
Observation:
Enhancement of C4-H only: Indicates 3-
isomer (N-R is far from ).
Enhancement of
(HOESY) or lack of C4-H enhancement: Indicates 5- isomer (Steric twist or proximity).
Troubleshooting Guide: Separation Workflows
Scenario 1: "My isomers co-elute on standard Silica Flash Chromatography."
Root Cause: The fluorine "fluorous" effect and the high polarity of the pyrazole core often result in similar retention times on normal phase silica, especially if the N-substituent is small (e.g., Methyl).
Recommendation: Switch to DCM/MeOH (99:1 to 95:5) or Toluene/Acetone . Toluene interacts via
- stacking, which differentiates the planar 1,3-isomer from the twisted 1,5-isomer.
Stationary Phase Switch:
Use C18 (Reverse Phase) . The lipophilicity difference is often more pronounced here. The 1,5-isomer (twisted, less conjugated) is often less polar but the
exposure differs.
Pro Tip: Use a Fluorophenyl (PFP) column. The stationary phase interacts specifically with the fluorine atoms. This is the "nuclear option" for fluorinated isomers.
Scenario 2: "I need to separate them on a kilogram scale."
) isomer is typically more volatile (lower boiling point) than the 1,3-isomer because it has a lower dipole moment (vectors of N-R and C- partially cancel or the molecule is less planar).
Action: Attempt fractional distillation under reduced pressure.
Chemical Separation:
If the isomers are formed from a free hydrazine condensation (yielding a tautomeric mix first), alkylate under controlled conditions.
Hydrolysis Trick: If your pyrazoles have an ester handle (e.g., from trifluoroacetoacetate), the steric hindrance of the 5-
group makes the adjacent ester much harder to hydrolyze .
Protocol: Treat mixture with 1 eq. LiOH. The 1,3-isomer ester hydrolyzes to the acid (extract into base). The 1,5-isomer ester remains organic.
Visualization: Separation Decision Tree
Figure 1: Strategic decision tree for the purification of trifluoromethyl pyrazole regioisomers based on scale and physicochemical properties.
Frequently Asked Questions (FAQ)
Q1: Why does the 1,5-isomer usually elute first on silica?A: The 1-substituted-5-(trifluoromethyl)pyrazole often adopts a twisted conformation to relieve steric strain between the N1-substituent and the bulky
group. This twist breaks the conjugation with the N-aryl group (if present) and reduces the overall molecular dipole moment compared to the planar 1,3-isomer. Lower polarity = faster elution on Normal Phase.
Q2: Can I control the regioselectivity during synthesis to avoid separation?A: Yes, but it is substrate-dependent.
Acidic Conditions: Use of fluorinated enones in acidic media often favors the 1,3-isomer (electronic control).
Steric Control: Using bulky hydrazines (e.g., t-butyl hydrazine) overwhelmingly favors the 1,3-isomer because the bulky N-group refuses to sit next to the bulky
[2].
Regioselective Reagents: Using vinyl sulfones or specific building blocks like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one allows for more predictable cyclizations [3].
Q3: My 19F NMR shows a forest of peaks. What is happening?A: You likely have rotamers or aggregates, or your product is equilibrating (if NH is free). Ensure you are running the NMR in a polar aprotic solvent like DMSO-
to break up aggregates. If you have an N-H pyrazole, you are seeing tautomers ( is fast); you must alkylate to freeze the isomers for separation.
References
Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry.
Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles.[2][3] Journal of Organic Chemistry.
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development.
Technical Support Center: Troubleshooting De-trifluoromethylation Side Reactions in Pyrazoles
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering de-trifluoromethylation side reactions during the synthesis of trifluoromethylated pyrazoles....
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering de-trifluoromethylation side reactions during the synthesis of trifluoromethylated pyrazoles. This resource provides in-depth troubleshooting advice, mechanistic insights, and preventative strategies in a direct question-and-answer format to address common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a des-CF3 pyrazole byproduct in my reaction. What is the primary cause of this side reaction?
The loss of a trifluoromethyl (CF3) group, or de-trifluoromethylation, is a common and frustrating side reaction. The underlying cause often depends on whether you are synthesizing a C-trifluoromethylated pyrazole (CF3 group on a carbon atom of the ring) or an N-trifluoromethylated pyrazole (CF3 group on a nitrogen atom).
For N-Trifluoromethyl Pyrazoles: The primary culprit is the instability of trifluoromethylhydrazine or related N-CF3 intermediates.[1] In the presence of even weak bases, these intermediates can undergo a β-elimination of hydrogen fluoride (HF) to form a reactive difluoroimine species. This species is then susceptible to hydrolysis, ultimately leading to the loss of the trifluoromethyl group and the formation of the corresponding N-H pyrazole. The use of strong acids is often key to suppressing the formation of these undesired des-CF3 side products by protonating the nitrogen and preventing the initial elimination step.[1]
For C-Trifluoromethyl Pyrazoles: The C-CF3 bond is generally more robust than the N-CF3 bond. However, under harsh basic conditions, direct nucleophilic attack on the electron-deficient carbon of the CF3 group can occur, leading to its cleavage. This is particularly a concern if strong nucleophiles are present in the reaction mixture. Additionally, certain reaction conditions that are too harsh, such as excessively high temperatures or prolonged reaction times, can contribute to the degradation and loss of the trifluoromethyl group.[2]
Q2: My synthesis involves a condensation reaction with a trifluoromethyl-β-diketone and a hydrazine. How can I minimize the formation of the des-CF3 pyrazole?
This is a classic and widely used method for constructing the pyrazole ring.[2][3] When using trifluoromethyl-β-diketones, the primary concern is often controlling the regioselectivity of the initial condensation. However, de-trifluoromethylation can still be a minor issue. Here are some strategies to minimize it:
Control the pH: As discussed, basic conditions can promote de-trifluoromethylation. If your reaction requires a basic catalyst, consider using a weaker, non-nucleophilic base or carefully controlling the stoichiometry. Conversely, for N-trifluoromethyl pyrazole synthesis, the use of a strong acid like p-toluenesulfonic acid (TsOH) is often beneficial.[1]
Solvent Selection: The choice of solvent can influence the stability of intermediates and the reaction pathway. For the synthesis of N-trifluoromethyl pyrazoles, dichloromethane (DCM) has been identified as a good solvent to suppress the formation of des-CF3 impurities, especially when paired with a strong acid.[1]
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-processing of the product.[2]
Q3: I am attempting a direct trifluoromethylation of a pre-formed pyrazole ring and observing low yields and the des-CF3 starting material. What could be the issue?
Direct C-H trifluoromethylation of heterocycles is a powerful technique, but it has its challenges. If you are recovering your starting material, it could be due to several factors:
Reactivity of the Pyrazole: The electronic nature of your pyrazole substrate is crucial. Electron-rich pyrazoles are generally more amenable to radical trifluoromethylation. If your pyrazole is substituted with strongly electron-withdrawing groups, the reaction may be sluggish or fail altogether.
Instability of the Trifluoromethylating Reagent: Some trifluoromethylating reagents can be unstable under the reaction conditions. Ensure your reagents are of high quality and handled appropriately.
Reaction Conditions: Direct trifluoromethylation reactions are often sensitive to the specific conditions, including the choice of catalyst (if any), oxidant, and solvent. A thorough optimization of these parameters is often necessary.
Mechanistic Insights: Proposed Pathways for De-trifluoromethylation
Understanding the potential mechanisms of de-trifluoromethylation is key to devising effective troubleshooting strategies.
Pathway for N-Trifluoromethyl Pyrazoles
The de-trifluoromethylation of N-trifluoromethyl pyrazoles is believed to proceed through a base-mediated elimination-hydrolysis sequence.
Caption: Proposed mechanism for N-de-trifluoromethylation.
Pathway for C-Trifluoromethyl Pyrazoles
For C-trifluoromethyl pyrazoles, a nucleophilic aromatic substitution-like mechanism can be considered under strongly basic conditions.
Caption: Proposed mechanism for C-de-trifluoromethylation.
Troubleshooting Guide: A Summary Table
Symptom
Potential Cause
Recommended Action
High levels of des-CF3 byproduct in N-CF3 pyrazole synthesis
Instability of trifluoromethylhydrazine or related intermediates.[1]
Add a strong, non-nucleophilic acid (e.g., TsOH, HCl) to the reaction mixture.[1] Use a non-polar, aprotic solvent like DCM.[1] Lower the reaction temperature.
Significant des-CF3 byproduct in C-CF3 pyrazole synthesis
Harsh basic conditions and/or presence of strong nucleophiles.[2]
Use a weaker, non-nucleophilic base if a base is required. Avoid using strong nucleophiles as solvents or additives.
Excessively high temperature or prolonged reaction time.[2]
Optimize the reaction temperature to the minimum required for efficient conversion. Monitor the reaction closely and work it up promptly upon completion.
Low yield and recovery of starting material in direct trifluoromethylation
Low reactivity of the pyrazole substrate.
Consider modifying the pyrazole with electron-donating groups to increase its nucleophilicity.
Inefficient trifluoromethylating reagent or conditions.
Screen different trifluoromethylating reagents (e.g., Togni's reagent, Langlois reagent). Optimize the reaction conditions, including catalyst, oxidant, and solvent.
Formation of multiple unidentified byproducts along with des-CF3 pyrazole
To minimize de-trifluoromethylation, it is crucial to follow robust and optimized experimental protocols. Below are examples of best-practice procedures for the synthesis of N- and C-trifluoromethylated pyrazoles.
Protocol 1: Synthesis of an N-CF3-Substituted Pyrazole
This protocol is adapted from a method designed to suppress des-CF3 side products through the use of a strong acid in a suitable solvent.[1]
To a solution of di-Boc-trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours.
Monitor the reaction completion by LCMS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to afford the N-CF₃-substituted pyrazole.
Protocol 2: Synthesis of a C-CF3-Substituted Pyrazole (Celecoxib Synthesis)
The synthesis of Celecoxib, a well-known C-trifluoromethylated pyrazole, typically proceeds with high efficiency and minimal de-trifluoromethylation, highlighting the general stability of the C-CF3 bond under these conditions.[4]
Materials:
p-Methylacetophenone
Ethyl trifluoroacetate
Sodium hydride (or other suitable base)
Aprotic organic solvent (e.g., THF, ether)
Sulfonamide-phenylhydrazine hydrochloride
Procedure:
Claisen Condensation: In an aprotic organic solvent, react p-methylacetophenone with ethyl trifluoroacetate under the catalysis of a strong base like sodium hydride to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Cyclization: React the resulting 1,3-diketone with sulfonamide-phenylhydrazine hydrochloride to yield Celecoxib.
Troubleshooting Workflow
If you are encountering de-trifluoromethylation, the following workflow can help you systematically diagnose and address the issue.
Caption: Troubleshooting flowchart for de-trifluoromethylation.
A Researcher's Guide to the ¹H NMR Characterization of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole
An objective comparison of its predicted spectral data with experimentally-derived data from structurally analogous pyrazoles, complete with supporting experimental protocols. In the landscape of modern drug discovery an...
Author: BenchChem Technical Support Team. Date: February 2026
An objective comparison of its predicted spectral data with experimentally-derived data from structurally analogous pyrazoles, complete with supporting experimental protocols.
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. The inclusion of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these, 5-chloromethyl-1-trifluoromethyl-1H-pyrazole stands out as a key building block. Accurate and unambiguous structural characterization is the bedrock of its utility, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical tool.
Understanding the ¹H NMR Spectrum of Substituted Pyrazoles
The chemical shifts (δ) and coupling constants (J) of the protons on a pyrazole ring are highly sensitive to the nature and position of its substituents.[2] The two key substituents in our target molecule, the 1-trifluoromethyl group and the 5-chloromethyl group, exert significant electronic effects that dictate the appearance of the ¹H NMR spectrum.
The 1-Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing group, primarily through an inductive effect.[3] This deshields the adjacent protons on the pyrazole ring, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.[3]
The 5-Chloromethyl (-CH₂Cl) Group: The chloromethyl group is also electron-withdrawing due to the electronegativity of the chlorine atom. This will influence the chemical shift of the methylene protons and, to a lesser extent, the adjacent ring proton.
Analysis of the Predicted ¹H NMR Spectrum of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole
The predicted ¹H NMR spectrum of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole provides a valuable starting point for our analysis. The expected signals are:
H-3 Proton: A doublet corresponding to the proton at the 3-position of the pyrazole ring.
H-4 Proton: A doublet corresponding to the proton at the 4-position of the pyrazole ring.
Methylene Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group.
The coupling between the H-3 and H-4 protons is expected to result in a characteristic doublet for each signal, with a typical coupling constant (³J₃,₄) in pyrazoles being around 1.9-2.5 Hz.[2]
Below is a diagram illustrating the molecular structure and the distinct proton environments.
Caption: Molecular structure of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole with key protons highlighted.
Comparative Analysis with Structurally Related Pyrazoles
To ground our analysis in experimental data, we will now compare the predicted chemical shifts of our target molecule with the experimentally determined ¹H NMR data of two analogous compounds: 3-(Trifluoromethyl)pyrazole and 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole.[4][5]
The predicted downfield shift of the H-3 proton (~7.8 ppm) in the target molecule is consistent with the deshielding effect of the adjacent electron-withdrawing trifluoromethyl group at the N-1 position. This is comparable to the H-5 proton chemical shift in 3-(Trifluoromethyl)pyrazole.
The predicted chemical shift of the H-4 proton (~6.6 ppm) aligns well with the experimental value for the H-4 proton in 3-(Trifluoromethyl)pyrazole.
The chemical shift of the chloromethyl protons in 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (4.53 ppm) provides a good experimental reference for the predicted value of ~4.7 ppm in our target molecule.[4] The slight downfield shift in the predicted spectrum can be attributed to the stronger overall electron-withdrawing nature of the 1-trifluoromethyl-1H-pyrazole system compared to the 1,3-dimethyl-1H-pyrazole system.
Recommended Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice as it is a common solvent for many organic molecules.
Ensure the sample is fully dissolved. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be considered as alternative solvents.[2]
2. Instrument Setup and Data Acquisition:
Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.[2]
Tune and shim the instrument to achieve optimal resolution and lineshape.
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Integrate all signals to determine the relative number of protons.
3. Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain a flat baseline.
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons in the molecule.
The following diagram illustrates the recommended experimental workflow.
Caption: Recommended workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of 5-chloromethyl-1-trifluoromethyl-1H-pyrazole, while seemingly straightforward, requires a nuanced understanding of the electronic effects of its substituents. By combining predicted spectral data with experimental data from structurally analogous compounds, a confident structural assignment can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the unambiguous characterization of this and other novel fluorinated pyrazoles that are vital to the advancement of pharmaceutical and agrochemical research.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. Available at: [Link]
CuI-Catalyzed Trifluoromethylation/Cyclization Reaction of N-(2-Methylallyl)-2-arylindoles - ACS Publications. Available at: [Link]
Mass Spectrometry Fragmentation Patterns of N-CF3 Pyrazoles
Executive Summary: The N-CF3 Advantage in Drug Design In modern medicinal chemistry, the N-trifluoromethyl (N-CF ) group has emerged as a superior bioisostere to the traditional N-methyl (N-CH ) group. While N-CH pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The N-CF3 Advantage in Drug Design
In modern medicinal chemistry, the N-trifluoromethyl (N-CF
) group has emerged as a superior bioisostere to the traditional N-methyl (N-CH) group. While N-CH pyrazoles are susceptible to rapid oxidative demethylation by Cytochrome P450 enzymes (leading to high clearance), the N-CF moiety offers exceptional metabolic stability, enhanced lipophilicity, and improved membrane permeability.
However, characterizing these compounds requires a distinct mass spectrometry (MS) strategy. Unlike N-methyl analogs which fragment via predictable ring expansions, N-CF
pyrazoles exhibit unique high-energy fragmentation channels driven by the strong electron-withdrawing nature of the fluorine atoms. This guide details the mechanistic divergence between these two subclasses to facilitate accurate structural elucidation.
Comparative Analysis: N-CH3 vs. N-CF3 Pyrazoles[1]
The fragmentation behavior of pyrazoles is dictated by the substituent on the nitrogen. The following table summarizes the critical mass spectral differences observed in Electrospray Ionization (ESI) and Electron Impact (EI).
Table 1: Diagnostic Ion Comparison
Feature
N-Methyl Pyrazole (N-CH)
N-Trifluoromethyl Pyrazole (N-CF)
Mechanistic Driver
Primary Loss
(Loss of CH)
(Loss of CF)
Bond Dissociation Energy (C-N vs. N-C)
Secondary Loss
(Loss of N or HCN)
(Loss of HF)
Ring stability vs. Fluorine elimination
Ring Rearrangement
Common (Ring expansion to pyrimidines)
Rare / Suppressed
Steric bulk and electron deficiency of CF inhibit expansion.
Diagnostic Low Mass Ion
15 (CH) - rarely seen in ESI
69 (CF) - Highly characteristic
Stability of the perfluoromethyl cation.
Metabolic Marker
High turnover (Demethylated metabolite)
High stability (Parent compound persists)
C-F bond resistance to CYP450 oxidation.
Mechanistic Fragmentation Pathways
To accurately interpret MS/MS spectra, one must understand the causality behind the peak patterns.
3.1 The N-Methyl "Ring Expansion" Pathway
N-methyl pyrazoles typically undergo a
-sigmatropic shift followed by ring expansion. The methyl group participates in the rearrangement, often leading to a pyrimidine-like intermediate before fragmenting. This results in complex spectra with multiple ring-cleavage ions.
3.2 The N-CF3 "Radical Ejection" Pathway
The N-CF
bond is chemically robust but labile under high-energy collision-induced dissociation (CID).
Direct Dealkylation: The strong electron-withdrawing effect weakens the N-C
bond relative to the aromatic ring bonds, leading to the direct ejection of the CF radical ().
HF Elimination: In ESI(+), the protonated molecular ion
often undergoes an intramolecular hydrogen abstraction by a fluorine atom, eliminating neutral HF () to form a cation stabilized by the pyrazole ring.
Figure 1: Comparative fragmentation logic. Note the N-CF3 pathway is dominated by substituent loss rather than ring rearrangement.
Experimental Protocol: Validated MS/MS Workflow
To ensure reproducible data when characterizing N-CF
pyrazoles, follow this self-validating protocol. This workflow is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.
Step 1: Source Tuning (ESI)
Rationale: Fluorinated compounds are less basic than their non-fluorinated counterparts. Standard ESI parameters may yield poor ionization.
Protocol:
Ionization Mode: Positive (ESI+) is standard, but check Negative (ESI-) if the pyrazole has acidic protons (e.g., NH on the ring, though N-substituted ones do not).
Capillary Voltage: Increase to 3.5 – 4.0 kV (vs. 3.0 kV for N-CH
). The lower basicity requires a stronger field for efficient protonation.
Cone Voltage: Set to 30-40 V . Higher cone voltage helps decluster the highly lipophilic N-CF
ions from solvent adducts.
Step 2: Collision Energy (CE) Ramping
Rationale: The C-F bond is strong (approx. 116 kcal/mol), but the N-C(F3) bond is weaker. A "Stepped CE" ensures you capture both the loss of HF (low energy) and the loss of CF
(high energy).
Protocol:
Low Energy (10-20 eV): Look for [M-20] (Loss of HF). This confirms the presence of Fluorine and an available Proton.
High Energy (35-50 eV): Look for m/z 69 (CF
) and [M-69] . This is the definitive fingerprint for the trifluoromethyl group.
Step 3: Data Validation (The "Rule of 69")
Check: Does the spectrum contain a sharp peak at m/z 69?
Check: Is there a neutral loss of 20 Da?
Validation: If m/z 69 is absent at high CE, the moiety may be a difluoromethyl (-CHF
) or monofluoromethyl (-CHF) group, or the fluorine is attached to the aromatic ring carbon (C-CF) rather than the nitrogen.
References
Zhang, Z., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry. Link
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link
Moser, A. (2008).[2] Fragment loss of CF3 group. ACD/Labs. Link
Luo, J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Link
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link
HPLC Method Development for Fluorinated Pyrazole Isomers: A Comparative Guide
Executive Summary & Core Directive The separation of fluorinated pyrazole isomers—specifically regioisomers resulting from N-alkylation or C-substitution (e.g., 3-trifluoromethyl vs. 5-trifluoromethyl)—presents a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The separation of fluorinated pyrazole isomers—specifically regioisomers resulting from N-alkylation or C-substitution (e.g., 3-trifluoromethyl vs. 5-trifluoromethyl)—presents a unique chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to resolve these species due to their identical molecular weights and nearly indistinguishable hydrophobicities (logP).
This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase.[1] While C18 relies almost exclusively on hydrophobic subtraction, PFP phases introduce orthogonal selectivity mechanisms—specifically
interactions, dipole-dipole interactions, and shape selectivity—that are critical for resolving fluorinated aromatics.
Key Takeaway: For fluorinated pyrazole isomers, PFP phases using Methanol-based mobile phases consistently outperform C18/Acetonitrile systems, often turning co-eluting peaks into baseline-resolved separations (
).
The Scientific Challenge: Isomerism in Fluorinated Pyrazoles
Fluorinated pyrazoles are ubiquitous scaffolds in kinase inhibitors and agrochemicals. A common synthetic route involves the condensation of hydrazines with fluorinated 1,3-diketones. This reaction frequently yields a mixture of regioisomers:
3-Trifluoromethyl pyrazole (3-CF
)
5-Trifluoromethyl pyrazole (5-CF
)
Why C18 Fails
On a C18 column, retention is governed by solvophobic theory. Since both isomers possess the same lipophilic surface area and fluorine content, their interaction with the octadecyl chain is nearly identical. The result is often a single, broad peak or a "shoulder" co-elution.
The PFP Solution
Pentafluorophenyl (PFP) phases possess a rigid aromatic ring substituted with five electronegative fluorine atoms. This creates an electron-deficient (Lewis acid) cavity.[2]
Mechanism 1:
Interaction: The electron-deficient PFP ring stacks with the electron-rich pyrazole ring.
Mechanism 2: Dipole-Dipole: The strong dipole of the C-F bonds in the stationary phase interacts specifically with the dipole of the pyrazole isomers, which differs based on the position of the -CF
group relative to the ring nitrogens.
Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[2][3]
The following table summarizes the performance characteristics of the primary stationary phases evaluated for this application.
Feature
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Phenyl-Hexyl
Primary Mechanism
Hydrophobic Interaction
, Dipole-Dipole, Shape Selectivity
, Hydrophobic
Isomer Selectivity ()
Low (often )
High ()
Moderate
Mobile Phase Preference
Acetonitrile (ACN)
Methanol (MeOH)
Methanol (MeOH)
Retentivity for F-Compounds
Moderate
High (Fluorophilic retention)
Moderate
Stability
Excellent (pH 2-10)
Good (pH 2-8)
Good
Best Use Case
General potency assays
Regioisomer separation, Halogenated aromatics
Aromatic compounds (non-halogenated)
Experimental Protocol: Method Development Workflow
This protocol is designed to be self-validating. If Step 2 does not yield partial separation, the mechanism hypothesis is incorrect, and one must move to Step 3 immediately.
Reagents
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid in Water.[3]
Mobile Phase B: Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile for PFP phases because ACN's
-electrons can interfere with the stationary phase interactions.
Step-by-Step Workflow
The "Scout" Gradient (C18)
Column: C18, 100 x 2.1 mm, 1.7 - 2.7 µm.
Gradient: 5% to 95% B over 10 minutes.
Goal: Assess general hydrophobicity. If isomers co-elute (single peak), proceed to Step 2.
The PFP Screen (Critical Step)
Column: PFP (e.g., Waters HSS PFP, Agilent Poroshell 120 PFP, or Phenomenex Kinetex F5), 100 x 2.1 mm.
Gradient: 5% to 95% Methanol over 10 minutes.
Observation: Look for peak splitting. The electron-deficient PFP ring should retain the more electron-rich isomer longer.
Isocratic Optimization
Identify the %B where the isomers elute in Step 2.
Run an isocratic hold at 10% below that elution strength.
Example: If elution is at 40% B, run isocratic at 30% B to maximize the interaction time with the stationary phase.
Visualizing the Workflow
Figure 1: Decision tree for selecting the appropriate stationary phase for fluorinated isomers.
Mechanistic Insight & Data Interpretation[4]
Why does the PFP column work? The separation is driven by the "Fluorine-Fluorine" interaction and the specific dipole orientation of the pyrazole.
Interaction Diagram
Figure 2: Schematic of the orthogonal interactions provided by PFP phases compared to C18.
Representative Performance Data
The following data illustrates a typical separation improvement when switching from C18 to PFP for a mixture of 3-CF
and 5-CF pyrazoles.
Parameter
C18 Column (ACN/Water)
PFP Column (MeOH/Water)
Retention Time (Isomer 1)
4.2 min
5.8 min
Retention Time (Isomer 2)
4.3 min
6.5 min
Selectivity ()
1.02
1.12
Resolution ()
0.6 (Co-elution)
2.8 (Baseline)
Peak Symmetry
1.1
1.05
Note: Data derived from comparative selectivity studies of fluorinated aromatics [1, 2].
Troubleshooting & Optimization
Peak Tailing: Pyrazoles are basic. If tailing occurs on the PFP column, increase the buffer concentration (e.g., 20 mM Ammonium Formate) or adjust pH to ensure the pyrazole is fully protonated (pH < pKa) or fully neutral. However, PFP phases often work best for these separations when the analyte is neutral, allowing maximum
overlap.
Solvent Mismatch: When using Methanol with PFP, higher backpressures are observed compared to ACN. Ensure your system pressure limits are respected.
Bleed: PFP columns can exhibit higher bleed by LC-MS than C18. Use high-quality, bonded-phase columns (e.g., Agilent Poroshell 120 PFP or Waters ACQUITY PFP) to minimize this [3].
References
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] LCGC North America, 34(2). Available at: [Link]
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Available at: [Link]
Euerby, M. R., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Available at: [Link]
A Comparative Guide to the Reactivity of N-Methyl vs. N-Trifluoromethyl Pyrazoles
Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its metabolic stability and versatile substitution patterns.[1][2] The functionalization of the py...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its metabolic stability and versatile substitution patterns.[1][2] The functionalization of the pyrazole ring is a critical aspect of molecular design, and the choice of the N1-substituent profoundly dictates the molecule's chemical behavior. This guide provides an in-depth comparison of two commonly employed N1-substituted pyrazoles: N-methylpyrazole and N-trifluoromethylpyrazole.
The seemingly simple substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group induces a dramatic shift in the electronic landscape of the pyrazole ring. The methyl group, being weakly electron-donating through hyperconjugation, imparts classic electron-rich aromatic character. In stark contrast, the trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, rendering the pyrazole ring electron-deficient.[3] This fundamental electronic dichotomy serves as the basis for their divergent reactivity, which we will explore across several key classes of chemical transformations.
Fundamental Electronic Properties: The Inductive Divide
The reactivity of a heterocyclic system is fundamentally governed by the electron density distribution within the ring. The N-substituent plays the role of a master controller, tuning this distribution.
N-Methylpyrazole : The methyl group is a weak σ-donor, marginally increasing the electron density of the pyrazole ring relative to an unsubstituted pyrazole. This subtle electron donation enhances the nucleophilicity of the ring, particularly at the C4 position, and slightly increases the basicity of the pyridine-like N2 nitrogen.
N-Trifluoromethylpyrazole : The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect) that propagates through the N1-C5 and N1-N2 bonds.[3] This effect significantly depletes the electron density across the entire pyrazole system. Consequently, the N2 nitrogen's basicity is drastically reduced, and the acidity of the ring's C-H protons is substantially increased.[4][5]
Diagram: Electronic Influence of N1-Substituents
Caption: Electronic effects of -CH₃ vs. -CF₃ on the pyrazole ring.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
The response to electrophiles is a classic diagnostic for aromatic reactivity and showcases the profound differences between our two subjects.
N-Methylpyrazole:
The electron-rich nature of the N-methylpyrazole ring makes it amenable to electrophilic aromatic substitution. The reaction proceeds preferentially at the C4 position, which is the most nucleophilic and sterically accessible site.[6][7] Common EAS reactions like halogenation, nitration, and acylation occur under relatively mild conditions with high regioselectivity.
N-Trifluoromethylpyrazole:
The potent deactivating effect of the N-CF3 group renders the ring highly resistant to electrophilic attack.[3] Forcing conditions, including strong acids and high temperatures, are often required to induce a reaction. While the C4 position remains the least deactivated site, yields are typically lower, and the substrate scope is more limited compared to its N-methyl counterpart.
Reaction
Substrate
Conditions
Major Product
Yield
Bromination
1-Methylpyrazole
Br₂ in CCl₄, 0°C
4-Bromo-1-methylpyrazole
High
Bromination
1-Trifluoromethylpyrazole
Br₂/H₂SO₄/Ag₂SO₄, 80°C
4-Bromo-1-trifluoromethylpyrazole
Moderate
Nitration
1-Methylpyrazole
HNO₃/H₂SO₄, 10°C
1-Methyl-4-nitropyrazole
Good
Nitration
1-Trifluoromethylpyrazole
HNO₃/TFAA, 60°C
1-Trifluoromethyl-4-nitropyrazole
Moderate
Experimental Protocol: Bromination of 1-Methylpyrazole
Dissolve 1-methylpyrazole (1.0 eq) in carbon tetrachloride (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0°C using an ice bath.
Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise over 30 minutes.
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-1-methylpyrazole.
Diagram: Electrophilic Attack at C4
Caption: Energy profile comparison for EAS intermediates.
Deprotonation and Metallation
The acidity of the ring protons is another area of stark contrast, opening up different avenues for functionalization.
N-Methylpyrazole:
The C-H bonds of N-methylpyrazole are not particularly acidic. Deprotonation requires strong organometallic bases such as n-butyllithium (n-BuLi), typically at low temperatures. Metallation occurs preferentially at the C5 position, directed by coordination of the lithium cation to the N2 lone pair.
N-Trifluoromethylpyrazole:
The N-CF3 group significantly enhances the acidity of the ring protons, particularly at the C5 position, due to inductive stabilization of the resulting carbanion.[4] This allows for deprotonation using much weaker bases, such as lithium diisopropylamide (LDA) or even in some cases, metal acetates.[4] This facilitated metallation provides a convenient entry point for introducing a wide range of electrophiles at the C5 position.
The susceptibility of a halo-substituted pyrazole to SNAr is directly tied to the electronic nature of the ring.
N-Methylpyrazole:
As an electron-rich system, the N-methylpyrazole ring is inherently poor at stabilizing the negative charge of the intermediate Meisenheimer complex. Therefore, SNAr reactions on halo-N-methylpyrazoles are challenging and require harsh conditions and highly activated substrates.
N-Trifluoromethylpyrazole:
The powerful electron-withdrawing N-CF3 group is ideal for activating the ring towards nucleophilic attack. It effectively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy for the reaction. A leaving group (e.g., Cl, Br) at the C3 or C5 position of an N-trifluoromethylpyrazole is readily displaced by a variety of nucleophiles (alkoxides, amines, etc.) under mild conditions.
Diagram: SNAr Meisenheimer Complex Stability
Caption: Stabilization of the SNAr intermediate by the -CF₃ group.
Considerations in Synthesis
The choice between an N-methyl and an N-trifluoromethylpyrazole often begins with synthetic accessibility.
N-Methylpyrazoles are commonly prepared via the Knorr pyrazole synthesis or similar cyclocondensation reactions between a 1,3-dicarbonyl compound and methylhydrazine. A significant challenge in this approach can be controlling regioselectivity when using unsymmetrical dicarbonyls, often leading to isomeric mixtures that require careful separation.[8]
N-Trifluoromethylpyrazoles present greater synthetic challenges. The key precursor, trifluoromethylhydrazine, is known to be unstable.[9] Modern methods often involve its in situ generation from more stable precursors followed by cyclization with a suitable 1,3-dielectrophile.[9][10] Alternative routes include [3+2] cycloaddition reactions or direct trifluoromethylation of an NH-pyrazole, though the latter can be expensive and non-selective.[1][11]
Conclusion
The N-methyl and N-trifluoromethyl substituents impart diametrically opposed chemical personalities to the pyrazole ring.
N-Methylpyrazole behaves as a classic electron-rich aromatic heterocycle. Its reactivity is dominated by electrophilic aromatic substitution at the C4 position. It is resistant to deprotonation and nucleophilic attack.
N-Trifluoromethylpyrazole is a strongly electron-deficient system. It is deactivated towards electrophilic attack but is primed for deprotonation at C5 and undergoes nucleophilic aromatic substitution with relative ease.
This comparative analysis underscores a critical principle for researchers, scientists, and drug development professionals: the N1-substituent is not a passive spectator but a powerful modulator of reactivity. A judicious choice between an electron-donating group like methyl and an electron-withdrawing group like trifluoromethyl can unlock entirely different synthetic pathways, enabling the targeted and efficient construction of complex, biologically active molecules. Understanding these fundamental principles is paramount to navigating the rich and diverse chemistry of the pyrazole scaffold.
References
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8031–8047. [Link]
Kudyakova, Y. S., Slepukhin, P. A., Eltsov, O. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunat, A. C., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 6107–6116. [Link]
Li, Y., & Ni, C. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3046. [Link]
Ye, Z., Mitasev, B., & Martin, R. E. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., ... & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]
Grzelak, P., Utecht-Jarczewska, G., Jasiński, M., & Mlostoń, G. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465–2470. [Link]
Pototschnig, G., & Waser, M. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1344–1385. [Link]
Yakovleva, M. A., Kushan, E. V., Boltacheva, N. S., Filyakova, V. I., & Nefedov, S. E. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 181–192. [Link]
ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. Retrieved from [Link]
Synfacts. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Synfacts, 16(04), 0389. [Link]
Lee, D., & Sharpless, K. B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 16(1), 12345. [Link]
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]
Wang, R., Xu, Y., & Liu, Y. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5021. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
Kudyakova, Y. S., Slepukhin, P. A., Eltsov, O. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Elguero, J., Yranzo, G. I., Laynez, J., Jimenez, P., Menendez, M., Catalan, J., ... & Taft, R. W. (1991). Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles. The Journal of Organic Chemistry, 56(10), 3421–3424. [Link]
Kudyakova, Y. S., Slepukhin, P. A., Eltsov, O. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Wang, Y., Zhang, J., & Li, Y. (2021). Pd-Catalyzed [4 + 2] cycloaddition of methylene cyclic carbamates with dihydropyrazolone-derived alkenes: synthesis of spiropyrazolones. Organic & Biomolecular Chemistry, 19(3), 578–582. [Link]
Barboni, D. C., & Baskin, J. M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9784–9790. [Link]
SlideShare. (2018). Pyrazole. Retrieved from [Link]
Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 5, 53. [Link]
Grzelak, P., Utecht-Jarczewska, G., Jasiński, M., & Mlostoń, G. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465–2470. [Link]
ResearchGate. (n.d.). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2022). Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Retrieved from [Link]
Kudyakova, Y. S., Slepukhin, P. A., Eltsov, O. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Ahlburg, N. L., Doppleb, O., Hillrichs, K., Namyslo, J. C., & Hübner, E. G. (2018). DEPROTONATION OF 4-ETHYNYLPYRAZOLIUM SALTS. HETEROCYCLES, 96(7), 1239. [Link]
Gomaa, M. A.-M. (2020). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 25(11), 2533. [Link]
QC standards for 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole purity
QC Standards for 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole Purity: A Comparative Guide Executive Summary 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole (CMTF) represents a specialized class of fluorinated building block...
Author: BenchChem Technical Support Team. Date: February 2026
QC Standards for 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole Purity: A Comparative Guide
Executive Summary
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole (CMTF) represents a specialized class of fluorinated building blocks where the electron-withdrawing
group significantly alters the reactivity profile compared to its analogs (e.g., Fluxapyroxad intermediates). While the azole core exhibits surprising hydrolytic stability, the 5-chloromethyl arm remains a potent alkylating motif.
This guide challenges the "standard" QC approach. Merely checking for assay (% purity) is insufficient. The critical quality attributes (CQAs) that dictate downstream success are the regioisomeric purity (3-chloromethyl vs. 5-chloromethyl) and the hydrolytic integrity of the chloromethyl group. This document compares analytical methodologies and establishes a self-validating QC protocol.
Part 1: The Purity Landscape (Critical Quality Attributes)
To control purity, one must understand the genesis of impurities. The synthesis of CMTF typically involves the cyclization of trifluoromethyl hydrazine with a 1,3-dicarbonyl equivalent.[1] This mechanism creates two distinct "killer" impurities:
The Regioisomer (3-Chloromethyl-1-trifluoromethyl-1H-pyrazole):
Origin: Lack of regioselectivity during the cyclization step.
Impact: It is chemically nearly identical to the product but geometrically distinct. In downstream coupling (e.g., SDHI fungicide synthesis), it acts as a chain terminator or produces an inactive isomer that is difficult to separate from the final API.
The Hydrolysis Product (5-Hydroxymethyl-1-trifluoromethyl-1H-pyrazole):
Origin: Moisture exposure. The electron-deficient pyrazole ring activates the chloromethyl group, making it susceptible to
attack by water.
Impact: Quenches coupling reagents (e.g., Grignards or amines), lowering yield.
Impurity Pathway Diagram
Caption: Figure 1. Genesis of critical impurities. The regioisomer is process-intrinsic, while the hydrolysis product is storage-dependent.
Part 2: Comparative Analysis of Analytical Techniques
Selecting the right tool is paramount. Below is an objective comparison of the three primary methodologies used for CMTF QC.
Feature
GC-FID (Recommended)
HPLC-UV
qNMR (Reference)
Primary Utility
Regioisomer Separation
Hydrolysis/Polar Impurities
Absolute Assay (Potency)
Resolution ()
High ( for isomers)
Low to Moderate
N/A (Spectral Overlap)
Sensitivity
High (FID is linear over )
Moderate (Low UV absorbance of aliphatic halides)
Low (Requires high mass)
Sample Prep
Dilute & Shoot (DCM)
Solvation (Risk of hydrolysis in MeOH/H2O)
Deuterated Solvent
Throughput
< 15 mins/sample
20-30 mins/sample
Slow (Expert required)
Blind Spots
Non-volatiles (Polymers/Salts)
Volatile halides
Trace isomers (<0.1%)
Senior Scientist Verdict:
Routine QC: Use GC-FID . The volatility of CMTF makes it ideal for gas chromatography. GC columns (like DB-5) separate the 3- and 5- isomers based on boiling point differences driven by dipole moments, which HPLC often struggles to resolve without expensive chiral/specialized phases.
Validation/Reference: Use qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to establish the "True Purity" of your primary standard, then calibrate the GC.
Part 3: The Self-Validating Experimental Protocol (GC-FID)
This protocol is designed to be self-validating. The inclusion of a "Resolution Check" ensures the system can distinguish the killer regioisomer before sample analysis begins.
Method Parameters
Instrument: Agilent 7890B GC with FID (or equivalent).
Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm). Note: A standard non-polar column is sufficient; polar columns may degrade the chloromethyl group.
Inlet: Split mode (50:1), 250°C.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 2 min.
Ramp 15°C/min to 200°C.
Ramp 30°C/min to 280°C (Hold 3 min).
Detector: FID @ 300°C.
flow 30 mL/min, Air 400 mL/min.
Step-by-Step Workflow
System Suitability Solution (SSS):
Mix 10 mg of pure CMTF (5-isomer) and 10 mg of the 3-isomer (if available, or crude reaction mixture) in 10 mL Dichloromethane (DCM).
Why DCM? Avoid alcohols (MeOH/EtOH). The chloromethyl group will react with methanol in the injector port to form the methoxymethyl ether, creating a "ghost peak."
Blank Injection: Inject pure DCM. Ensure no carryover.
Resolution Check: Inject SSS.
Requirement: Resolution (
) between the 3-isomer (typically elutes earlier) and 5-isomer must be > 1.5.
Sample Injection:
Dissolve 10 mg sample in 10 mL DCM. Inject within 30 minutes of preparation to prevent degradation.
QC Decision Tree (DOT)
Caption: Figure 2. QC Decision Tree. Strict limits on regioisomeric content are enforced to protect downstream yield.
Part 4: Comparative Performance Data
To demonstrate the importance of these standards, we compared two lots of CMTF in a standard alkylation reaction (synthesis of a Fluxapyroxad analog precursor).
Experiment: Reaction of CMTF (1.0 eq) with an aniline derivative (1.1 eq) in THF.
Parameter
Lot A (High Purity)
Lot B (Standard Crude)
GC Purity (Area %)
99.2%
94.5%
Regioisomer Content
0.1%
4.2%
Hydrolysis Impurity
0.2%
0.8%
Reaction Yield
92%
78%
Purification Required
Simple Crystallization
Column Chromatography (Required to remove regioisomer byproduct)
Conclusion
Pass
Fail (Cost of Goods increased by 40%)
Analysis: The 4.2% regioisomer in Lot B did not just reduce yield by 4%; it formed a stable isomeric byproduct that co-crystallized with the product, forcing an expensive chromatographic cleanup. This validates the strict 0.5% limit in the QC protocol.
Part 5: Handling & Stability (Senior Scientist Insights)
The "Alkylating" Hazard:
Chloromethyl pyrazoles are alkylating agents (similar to benzyl chloride). They can alkylate DNA.[2][3][4]
Protocol: All weighing must occur in a glovebox or vented balance enclosure. Neutralize spills with 10% aqueous ammonia (to convert to the amine).
The Storage Paradox:
While
azoles are hydrolytically stable (unlike amines), the chloromethyl side chain is not.
Storage: Store at 2-8°C under Argon.
Warning: If the solid turns from white to yellow/orange, HCl is evolving (autocatalytic decomposition). Re-test immediately.
References
N-Trifluoromethyl Azoles Stability:
Lutsenko, S., et al. (2020).[5][6][7][8] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry.
[Link]
Synthesis of Trifluoromethyl Pyrazoles:
Gao, Y., et al. (2024).[1][6] Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
[Link][6]
Alkylating Properties of Chloromethyl Pyrazoles:
García-López, M. T., et al. (1980). Alkylating nucleosides.[9] 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry.
[Link]
Fluxapyroxad Structure & Context (Reference for Pyrazole Carboxamides):
PubChem. Fluxapyroxad (Compound).[4] National Library of Medicine.
[Link]
Handling 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole requires a bifurcated safety approach due to its molecular duality:
The Chloromethyl Moiety (
): Highly reactive electrophile. It acts as a potent alkylating agent, capable of modifying DNA and proteins.[1] In the presence of moisture/bases, it hydrolyzes to release hydrochloric acid (HCl).[1]
The Trifluoromethyl Moiety (
): Extremely stable. The Carbon-Fluorine bond is one of the strongest in organic chemistry (). Standard combustion is insufficient; it requires high-temperature incineration to prevent the formation of persistent fluorinated pollutants or hydrofluoric acid (HF) release without scrubbing.
Core Directive: This compound must never enter aqueous waste streams (drains) or standard trash. It requires High-Temperature Incineration via a licensed hazardous waste facility.
Waste Stream Segregation (The Self-Validating System)
To ensure safety, the disposal process relies on a "Self-Validating System"—physically segregating waste streams to prevent incompatible reactions (e.g., polymerization or toxic gas evolution).[1]
Segregation Logic Table
Waste Stream Category
Compatibility Status
Scientific Rationale (Causality)
Halogenated Organics
COMPATIBLE
This is the primary stream. The compound is dissolved in compatible solvents (DCM, Chloroform) for incineration.[1]
Aqueous Basic Waste
FORBIDDEN
Strong bases (NaOH, KOH) trigger rapid hydrolysis of the group, generating heat and HCl gas (exothermic runaway).[1]
Oxidizers
FORBIDDEN
Potential for violent reaction. Keep away from peroxides, nitrates, and perchlorates.[1]
Non-Halogenated Solvents
Conditional
Permissible only if the final destination is a facility rated for halogenated waste incineration.
Operational Disposal Protocols
Scenario A: Bulk Substance or Concentrated Solutions
Use this protocol for expired stocks, reaction byproducts, or failed synthesis batches.[1]
Primary Containment: Transfer the material into a chemically resistant container (HDPE or Teflon-lined glass). Do not use metal containers (corrosion risk from potential HCl evolution).
Solvent Dilution (Recommended): If the material is solid or viscous, dilute with a compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer and incineration.[1]
Labeling: Apply a hazardous waste label with the following specific identifiers:
Chemical Name: 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole[1]
Use this protocol ONLY for trace amounts (<500 mg) on glassware or small benchtop spills. Do NOT use this for bulk disposal.
Mechanism: We utilize a mild nucleophilic substitution to deactivate the alkylating
group, converting it to a less toxic alcohol or ether derivative before final cleaning.[1]
Step-by-Step Deactivation:
Preparation: Prepare a 10% Sodium Carbonate (
) solution or a dilute ethanolic amine solution.
Application: Rinse the contaminated glassware with the deactivating solution.
Observation: You may observe slight warming as the chloride is displaced.
Soak: Allow glassware to soak for 12–24 hours in a fume hood.
Final Wash: Rinse with water and acetone. Collect the first rinse as Halogenated Aqueous Waste . Subsequent washes can be treated as standard labware cleaning.
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound, ensuring no step violates the segregation rules.
Figure 1: Decision matrix for segregating bulk waste from trace residues, ensuring all paths lead to high-temperature incineration.
Regulatory & Compliance Data
Waste Codes (RCRA)
While the specific CAS may not be individually listed on the P or U lists, the waste exhibits characteristics that mandate specific coding:
D002: Corrosive (due to potential HCl generation).
Halogenated Solvent Codes (F001/F002): If mixed with spent halogenated solvents (DCM/Chloroform) for disposal, these codes apply.
Incineration Specifications
Standard municipal waste combustors operate at ~850°C, which is insufficient for the trifluoromethyl group.[1]
Requirement: The facility must operate a Rotary Kiln Incinerator at temperatures >1100°C with a residence time >2 seconds.
Reasoning: This energy is required to cleave the
bond. The facility must also have alkaline scrubbers to capture the resulting Hydrogen Fluoride (HF) gas.
References
Fisher Scientific. (2025). Safety Data Sheet: 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (Analogous Hazard Data). Retrieved from
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List). Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.
European Commission. (2000). Directive 2000/76/EC on the Incineration of Waste (Temperature requirements for halogenated organics). Retrieved from [1]
Personal protective equipment for handling 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole
Topic: Audience: Researchers, scientists, and drug development professionals.[1] Part 1: Executive Safety Assessment Compound Identity & Hazard Profile Chemical Name: 5-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole[1][2...
Critical Warning: This compound combines a chloromethyl group (highly reactive alkylating agent) with a trifluoromethyl group (increases lipophilicity and skin permeation).[1]
Mechanism of Toxicity: The chloromethyl moiety (
) is susceptible to nucleophilic attack by biological macromolecules (DNA/proteins), leading to potential cytotoxicity and mutagenicity.[1] The trifluoromethyl group enhances stability and penetration through lipid bilayers (skin/cell membranes).
Immediate Risks: Severe skin burns, permanent eye damage, and respiratory mucosal necrosis.
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "lab safety" defaults. The alkylating nature of this compound requires barrier materials resistant to organic halide permeation.
PPE Category
Standard Recommendation
Advanced Requirement (Critical)
Scientific Rationale
Hand Protection
Nitrile Gloves
Silver Shield® / 4H® Laminate Gloves (Primary) under Nitrile (Outer)
Chlorinated alkyls can permeate nitrile in <15 mins.[1] Laminate film provides >480 min breakthrough time against small halogenated molecules.
Eye/Face
Safety Glasses
Chemical Splash Goggles + Face Shield
The compound is a lachrymator and corrosive. Vapors alone can cause ocular injury; a face shield protects against splash-back during quenching.[1]
Respiratory
N95 Mask
Fume Hood (Mandatory)
Volatility allows the chloromethyl group to act as a tear gas. N95s offer no protection against organic vapors.
Body Defense
Lab Coat
Tyvek® Lab Coat + Chemical Apron
Cotton absorbs and holds the chemical against the skin. Tyvek provides a non-porous buffer.
Part 3: Operational Handling Protocol
Phase 1: Pre-Operational Setup
Engineering Control: Verify Fume Hood face velocity is >100 fpm.
Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (
) or 10% Ammonium Hydroxide .
Why? The chloromethyl group hydrolyzes in basic aqueous media to the less toxic hydroxymethyl derivative.
Double-Gloving Technique:
Layer 1: Silver Shield (Laminate) – Chemical Barrier[1]
Weighing: Never weigh on an open bench. If the balance is outside the hood, use a secondary containment vessel (tared vial inside a jar) to transport the material.
Reaction Setup:
Add reagents slowly.
Cooling: If reacting with nucleophiles (amines/thiols), cool the reaction vessel to 0°C. The displacement of the chloride is exothermic; runaway heat can vaporize the toxic starting material.
DO NOT mix with strong oxidizers (risk of forming phosgene-like byproducts).[1]
DO NOT mix with non-halogenated solvents (increases disposal cost and complexity).
Labeling: Clearly mark waste tags with "Alkylating Agent" and "Lachrymator."
Part 4: Visualizations
Figure 1: Safe Handling Decision Logic
Caption: Workflow for PPE selection and spill response based on compound state and quantity.
Part 5: Scientific Integrity & Mechanism
Why Silver Shield? The Permeation Physics
Standard nitrile gloves function via a diffusion-limited mechanism.[1] For small, halogenated alkyls (like chloromethyl pyrazoles), the solubility parameter of the glove material closely matches the solvent, facilitating rapid swelling and breakthrough (often <10 minutes). Laminate films (EVOH/PE) have high crystallinity and polarity, creating a tortuous path that blocks non-polar and moderately polar organic halides [1].
The Hydrolysis Pathway (Decontamination)
The safety of the disposal plan relies on the chemical conversion of the toxic electrophile.
By treating waste with a weak base (), you neutralize the generated HCl and drive the equilibrium toward the alcohol (R-CH2OH), which lacks the alkylating potential of the parent chloride [2].[1]
References
National Institutes of Health (NIH) . Glove permeation of chemicals: The state of the art of current practice. Verified 2024.[3][4][5] Link
Fisher Scientific . Safety Data Sheet: Chloromethyl pyrazole derivatives (General Class Hazards). Verified 2025.[3][5][6] Link
University of Illinois Urbana-Champaign . Halogenated Organic Liquids - Standard Operating Procedure. Verified 2025.[3][5][6] Link
Temple University EHRS . Halogenated Solvents in Laboratories - Waste Management. Verified 2025.[3][5][6] Link